1-Benzhydrylazetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydrylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAJXKGUZYDTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940050 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-17-5 | |
| Record name | 1-Benzhydrylazetidin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18621-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-ol is a crucial heterocyclic building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid azetidine core and the bulky benzhydryl protecting group make it an ideal starting material for creating complex molecules with specific stereochemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of the antihypertensive drug Azelnidipine and the potential antiepileptic agent Dezinamide. The guide also delves into the mechanism of action of these APIs to highlight the significance of the this compound scaffold.
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The strained four-membered ring provides a unique three-dimensional structural motif that can be exploited to design novel therapeutic agents. Among the various substituted azetidines, this compound has emerged as a particularly valuable intermediate. The benzhydryl group serves as a readily cleavable protecting group for the azetidine nitrogen, while the hydroxyl group at the 3-position provides a convenient handle for further functionalization.
This guide will provide an in-depth analysis of this compound, focusing on its synthesis and its role as a precursor to important pharmaceutical compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇NO | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| Melting Point | 106 °C | [2] |
| Boiling Point | 353.8 ± 42.0 °C (Predicted) | [2] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa | 14.24 ± 0.20 (Predicted) | [2] |
| CAS Number | 18621-17-5 | [3] |
Table 1: Physicochemical Properties of this compound
The hydrochloride salt of this compound is also commonly used in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈ClNO | [1] |
| Molecular Weight | 275.77 g/mol | [1] |
| CAS Number | 90604-02-7 | [4] |
Table 2: Physicochemical Properties of this compound Hydrochloride
Synthesis of this compound
An efficient and scalable synthesis of this compound is critical for its application in drug development. An improved one-pot synthesis has been developed, which is high-yielding and chromatography-free.[5][6]
Experimental Protocol: One-Pot Synthesis
This protocol describes a multikilogram-scale synthesis of this compound.[6]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl alcohol (IPA)
-
Nitrogen gas
-
200-L glass-lined reactor
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Purge a 200-L glass-lined reactor with nitrogen.
-
Charge the reactor with isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol).
-
To the stirred solution, add epichlorohydrin (7.27 kg, 78.6 mol) over a period of 1 hour, maintaining the batch temperature below 30 °C.
-
After the addition is complete, agitate the mixture for an additional 30 hours at 30 °C.
-
Monitor the reaction progress by HPLC analysis. The reaction is considered complete when less than 1.0 area % of benzhydrylamine remains.
-
Upon completion, the product can be isolated. This process typically results in a yield of 80% with a purity of 99.3 area % as determined by HPLC.[6]
Synthesis Workflow
The one-pot synthesis of this compound can be visualized as a straightforward workflow.
References
- 1. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 3. This compound | 18621-17-5 [chemicalbook.com]
- 4. This compound Hydrochloride - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol: Core Chemical Properties and Experimental Protocols
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound. This compound is a significant pharmaceutical intermediate in the synthesis of various therapeutic agents.[1] All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Core Chemical Properties
This compound, with the CAS number 18621-17-5, is a heterocyclic compound featuring an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position.[2] Its chemical structure and properties make it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 1-(diphenylmethyl)azetidin-3-ol | PubChem |
| CAS Number | 18621-17-5 | [2][3] |
| Molecular Formula | C16H17NO | [4] |
| Molecular Weight | 239.31 g/mol | [4] |
| Melting Point | 63-65 °C or 106 °C | [3][5] |
| Boiling Point | 353.8±42.0 °C to 438.7±40.0 °C (Predicted) | [3][5] |
| Density | 1.189±0.06 g/cm3 to 1.192 g/cm3 (Predicted) | [3][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
| pKa | 4.69±0.10 to 14.24±0.20 (Predicted) | [3][5] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
Experimental Protocols
Synthesis of this compound
An improved, one-pot, multikilogram-scale synthesis of this compound has been developed, resulting in a high yield (80%) and purity (99.3 area %) without the need for chromatography.[1][6][7]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl alcohol (IPA)
Procedure:
-
A 200-L glass-lined reactor is purged with nitrogen.
-
Isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol) are charged into the reactor.
-
Epichlorohydrin (7.27 kg, 78.6 mol) is added to the stirred solution over a period of 1 hour, while maintaining the temperature below 30 °C.[1]
-
The reaction mixture is agitated for an additional 30 hours at 30 °C.
-
The reaction progress is monitored by HPLC to ensure that less than 1.0 area % of benzhydrylamine remains.[1]
Synthesis of 1-Benzhydrylazetidin-3-one from this compound
This compound can be oxidized to form 1-benzhydrylazetidin-3-one.[8]
Materials:
-
This compound hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Pyridine sulfur trioxide complex
-
Ethyl acetate
-
Hexane
-
Activated carbon
Procedure:
-
To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a dimethylformamide solution (80 ml) of pyridine sulfur trioxide complex (19.7 g) is added slowly and dropwise.[8]
-
The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.[8]
-
The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.[8]
-
Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.[8]
-
The activated carbon is removed by filtration, and the filtrate is concentrated.
-
The residue is dissolved in methanol (200 ml), and activated carbon (10 g) is added. The mixture is stirred at room temperature for 3 days.[8]
-
The activated carbon is filtered off, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).[8]
-
Fractions containing the target compound are collected and concentrated to yield a light yellow oil.
-
Hexane is added to the oil to induce crystallization. The crystals are collected by filtration and dried to give the final product.[8]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (CDCl3) of 1-Benzhydrylazetidin-3-one: δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[8][9]
-
1H-NMR of this compound Hydrochloride: 3.67 (s, 2H), 4.04 (s, 2H), 4.33 (s, 1H), 5.77 (s, 1H), 6.10 (s, 1H), 7.32-7.89 (b, 10H).[10]
Infrared (IR) Spectroscopy:
-
FTIR spectra for this compound hydrochloride have been recorded using a Bruker Tensor 27 FT-IR with a KBr technique.[11]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Synthesis of 1-Benzhydrylazetidin-3-one from its alcohol precursor.
Biological Relevance and Applications
This compound is a key intermediate in the synthesis of several pharmaceutical compounds.[1] Notably, it is utilized in the production of:
-
Dezinamide: An antiepileptic drug.[1]
-
Azelnidipine: An antihypertensive drug.[1]
-
Oral carbapenem antibiotics like tebipenem.[1]
Its structural motif is also found in various other biologically active molecules, highlighting its importance in drug discovery and development.
Safety Information
This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[2][12] It is also harmful if swallowed or inhaled, causing irritation to the respiratory system.[12]
Handling Precautions:
-
Wear protective gloves, clothing, eye, and face protection.[2][12]
-
Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[12]
-
Wash hands and any exposed skin thoroughly after handling.[12]
First-Aid Measures:
-
If on skin: Immediately remove all contaminated clothing and rinse the skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][12]
-
If swallowed: Rinse mouth but do NOT induce vomiting.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12]
For detailed safety information, refer to the Safety Data Sheet (SDS).[2][12][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. afgsci.com [afgsci.com]
- 3. This compound CAS#: 1862-17-5 [m.chemicalbook.com]
- 4. 18621-17-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 10. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 11. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
The Central Scaffold: A Technical Guide to 1-Benzhydrylazetidin-3-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-ol is a versatile heterocyclic compound that has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. While the intrinsic pharmacological activity of this compound itself is not extensively documented, its true significance lies in its role as a foundational scaffold for the development of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of prominent drugs synthesized from this intermediate, namely the antihypertensive agent Azelnidipine and the fluoroquinolone antibiotic Delafloxacin. Furthermore, its utility in the synthesis of molecules for probing biological systems, such as Cytochrome P450 3A4 (CYP3A4) inhibitors, is discussed. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of relevant biological pathways.
Introduction: The Role of this compound as a Synthetic Intermediate
This compound, a substituted azetidine, possesses a unique three-dimensional structure that makes it an attractive building block in medicinal chemistry. The benzhydryl group provides steric bulk and lipophilicity, while the hydroxylated azetidine ring offers a site for further functionalization. Its primary importance is as a key intermediate in the multi-step synthesis of several marketed drugs and investigational compounds.
Mechanism of Action of Key Derivatives
The pharmacological effects of compounds derived from this compound are diverse, highlighting the versatility of this scaffold. The mechanisms of action for two prominent examples are detailed below.
Azelnidipine: L-type Calcium Channel Blockade
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Its mechanism of action involves the selective inhibition of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Azelnidipine's action is characterized by a gradual onset and long duration, which contributes to stable blood pressure control.[1]
Caption: Mechanism of Azelnidipine-induced vasodilation.
Delafloxacin: Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][7] By targeting these enzymes, Delafloxacin disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[8] A key feature of Delafloxacin is its enhanced potency in acidic environments, which are often characteristic of infection sites.[7]
Caption: Delafloxacin's dual inhibition of bacterial topoisomerases.
Probing Cytochrome P450 3A4 Activity
1-(Diphenylmethyl)-3-hydroxyazetidine, another name for this compound, has been utilized in the identification of inhibitors for Cytochrome P450 3A4 (CYP3A4).[9] CYP3A4 is a crucial enzyme involved in the metabolism of a vast number of drugs, and its inhibition can lead to significant drug-drug interactions. The use of this compound in this context suggests its role as a scaffold for developing selective modulators of drug-metabolizing enzymes.
Quantitative Data Summary
As this compound is primarily an intermediate, quantitative data on its direct biological activity is scarce. The following tables summarize the activity of its key derivatives.
Table 1: In Vitro Activity of Azelnidipine
| Parameter | Target | Cell Line | Value | Reference |
|---|
| IC₅₀ | L-type Ca²⁺ Channel | A7r5 vascular smooth muscle cells | 2.8 nM |[3] |
Table 2: In Vitro Activity of Delafloxacin
| Parameter | Target | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| MIC | Staphylococcus aureus (MRSA) | 0.12 | 0.25 | [6] | |
| MIC | Streptococcus pneumoniae | ≤0.015 | 0.03 | [6] | |
| MIC | Escherichia coli | 0.25 | 1 | [6] |
| MIC | Pseudomonas aeruginosa | | 1 | 4 |[6] |
Experimental Protocols
Synthesis of this compound
An improved, one-pot, and scalable synthesis of this compound has been developed.[10] The general procedure involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization. A detailed protocol is as follows:
-
Reaction Setup: A solution of benzhydrylamine in a suitable organic solvent (e.g., methanol) is prepared in a reaction vessel.
-
Epoxide Addition: Epichlorohydrin is added to the solution at a controlled temperature.
-
Cyclization: The reaction mixture is heated to induce intramolecular cyclization, forming the azetidine ring.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified, often by recrystallization, to yield this compound.
L-type Calcium Channel Blocker Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of compounds on L-type calcium channels.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel) in appropriate media.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Compound Incubation: Add the test compound (e.g., Azelnidipine) at various concentrations to the cells and incubate.
-
Depolarization: Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Signal Detection: Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration and determine the IC₅₀ value.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are typically performed using purified enzymes and plasmid DNA.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound (e.g., Delafloxacin) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled DNA to determine the inhibitory effect of the compound and calculate the IC₅₀.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction with a stop buffer.
-
Gel Electrophoresis: Separate the decatenated and catenated DNA on an agarose gel.
-
Visualization and Analysis: Visualize the DNA bands and quantify the amount of decatenated DNA to determine the IC₅₀ of the inhibitor.
CYP3A4 Inhibition Assay (Luminescence-Based)
This assay measures the inhibition of CYP3A4 activity using a luminogenic probe substrate.
-
Reagent Preparation: Prepare solutions of human liver microsomes (as a source of CYP3A4), a luminogenic CYP3A4 substrate (e.g., a luciferin derivative), and an NADPH-generating system.
-
Compound Incubation: Incubate the test compound at various concentrations with the liver microsomes and the NADPH-generating system.
-
Substrate Addition: Add the luminogenic substrate to initiate the enzymatic reaction.
-
Luminescence Detection: After a defined incubation period, add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence intensity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to a diverse range of pharmacologically significant molecules. Its structural features allow for the development of drugs with distinct mechanisms of action, from cardiovascular agents to antibiotics. Understanding the pharmacology of the final products derived from this scaffold is essential for appreciating its value in drug discovery and for inspiring the design of new therapeutic agents. The experimental protocols provided herein offer a starting point for researchers aiming to synthesize and evaluate novel compounds based on the this compound core.
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profoldin.com [profoldin.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
1-Benzhydrylazetidin-3-ol: A Technical Overview of a Key Pharmaceutical Intermediate and its Potential Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-ol is a heterocyclic organic compound featuring a strained four-membered azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. While primarily recognized and utilized as a crucial intermediate in the synthesis of various pharmaceutical agents, its structural motifs suggest potential for inherent biological activity. The benzhydryl moiety is a well-established pharmacophore in central nervous system (CNS) active compounds, particularly those targeting monoamine transporters. This technical guide provides a comprehensive overview of the known applications of this compound, its synthesis, and explores its potential biological activities based on the pharmacological profiles of structurally related molecules. This document also furnishes detailed experimental protocols for assays relevant to the potential targets of this compound class.
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional geometry and favorable physicochemical properties.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. This compound serves as a key starting material in the synthesis of several marketed drugs, including the calcium channel blocker Azelnidipine and the broad-spectrum fluoroquinolone antibiotic Delafloxacin.[2] The presence of the benzhydryl group, a diphenylmethyl moiety, is a common feature in many centrally acting drugs, including antihistamines and dopamine reuptake inhibitors, suggesting that this compound itself or its close derivatives could interact with biological targets within the CNS.
Synthesis of this compound
An improved, one-pot, and scalable synthesis for this compound has been developed, which is crucial for its application as a pharmaceutical intermediate.[3]
Experimental Protocol: One-Pot Synthesis[3]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Dissolve benzhydrylamine in the chosen solvent in a reaction vessel.
-
Slowly add epichlorohydrin to the solution while maintaining a controlled temperature.
-
After the initial reaction, introduce an aqueous solution of a base (e.g., sodium hydroxide) to facilitate the intramolecular cyclization, leading to the formation of the azetidine ring.
-
The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography to yield this compound.
Potential Biological Activity
While direct biological activity data for this compound is not extensively available in public literature, the structural components of the molecule provide a strong basis for hypothesizing its potential pharmacological targets. The benzhydryl group is a known pharmacophore for monoamine transporters, and various derivatives of this compound have been explored for such activities.[4][5]
Monoamine Transporter Inhibition
The monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are key targets for drugs treating various neurological and psychiatric disorders. The benzhydryl moiety is present in several potent monoamine reuptake inhibitors. It is plausible that this compound could exhibit inhibitory activity at one or more of these transporters.
To ascertain this, radioligand binding assays and neurotransmitter uptake inhibition assays would be the primary screening methods.
Experimental Protocol: Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the corresponding non-specific inhibitor.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test compound: this compound.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.
Data Presentation
As no specific quantitative biological activity data for this compound is publicly available, the following table is a template that would be used to summarize such data if it were generated from the aforementioned assays.
Table 1: Hypothetical Biological Activity Profile of this compound
| Target | Assay Type | Species | Radioligand | Result (IC50/Ki, nM) |
| Dopamine Transporter (DAT) | Binding Affinity | Human | [³H]WIN 35,428 | Data not available |
| Serotonin Transporter (SERT) | Binding Affinity | Human | [³H]Citalopram | Data not available |
| Norepinephrine Transporter (NET) | Binding Affinity | Human | [³H]Nisoxetine | Data not available |
| Dopamine Transporter (DAT) | Uptake Inhibition | Human | [³H]Dopamine | Data not available |
| Serotonin Transporter (SERT) | Uptake Inhibition | Human | [³H]Serotonin | Data not available |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Human | [³H]Norepinephrine | Data not available |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening a compound for its activity on monoamine transporters.
Conclusion
This compound is a compound of significant interest in pharmaceutical development, primarily due to its role as a versatile intermediate. While its own biological activity profile remains to be fully elucidated, its structural features, particularly the benzhydryl moiety, strongly suggest a potential for interaction with CNS targets such as monoamine transporters. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and related compounds. Further investigation into the direct pharmacological effects of this compound is warranted and could unveil novel therapeutic applications for this intriguing molecule. At present, a comprehensive assessment of its biological activity is hindered by the lack of publicly available quantitative data.
References
- 1. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Core: A Technical Guide to 1-Benzhydrylazetidin-3-ol and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-ol is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid four-membered azetidine ring, substituted with a bulky benzhydryl group, provides a unique structural scaffold for the development of a diverse range of therapeutic agents. While this compound itself is primarily recognized as a key synthetic intermediate, its core structure is integral to the pharmacological activity of several marketed drugs and clinical candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this compound and its derivatives, with a focus on their applications in drug discovery and development.
Synthesis of this compound and Key Derivatives
The synthesis of this compound has been optimized to allow for large-scale production with high purity. Furthermore, its hydroxyl group and the azetidine ring offer multiple points for chemical modification, leading to a variety of derivatives with distinct biological activities.
Improved One-Pot Synthesis of this compound
An efficient, high-yield, and chromatography-free one-pot synthesis has been developed for the multikilogram-scale production of this compound.[1][2] This process involves the reaction of benzhydrylamine with epichlorohydrin in isopropanol.
Experimental Protocol:
-
A solution of benzhydrylamine in isopropanol is prepared in a reactor under a nitrogen atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred for an extended period (approximately 30 hours) at 30 °C.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of benzhydrylamine.
-
Upon completion, the reaction mixture is heated to reflux for several hours.
-
The mixture is then cooled, and the precipitated product is isolated by filtration.
-
The collected solid is washed with isopropanol and dried under vacuum to yield this compound as a solid.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 80% | [1][2] |
| Purity (by HPLC) | >99.3% | [1][2] |
| Scale | Multikilogram | [1] |
| Chromatography | Not required | [1][2] |
Synthesis of 1-Benzhydrylazetidin-3-one
1-Benzhydrylazetidin-3-one, a key derivative, is synthesized by the oxidation of this compound. This ketone derivative serves as an intermediate for the synthesis of various other compounds, including novel γ-aminobutyric acid (GABA) uptake inhibitors.
Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
A solution of this compound in dichloromethane is then added slowly to the reaction mixture at -78 °C.
-
The mixture is stirred for 1 hour at this temperature.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-Benzhydrylazetidin-3-one.
Table 2: Summary of Quantitative Data for the Synthesis of 1-Benzhydrylazetidin-3-one
| Parameter | Value | Reference |
| Yield | 96% | |
| Starting Material | This compound | |
| Oxidizing Agent | Oxalyl chloride/DMSO |
Pharmacological Significance and Therapeutic Applications
The 1-benzhydrylazetidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs targeting a range of conditions from cardiovascular disease to neurological disorders.
Azelnidipine: A Calcium Channel Blocker
This compound is a key intermediate in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[3][4]
Mechanism of Action: Azelnidipine selectively blocks L-type calcium channels in vascular smooth muscle cells.[5][6] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] Azelnidipine exhibits a gradual onset and long duration of action, which helps to avoid reflex tachycardia.[6]
Dezinamide: An Antiepileptic Agent
This compound also serves as a crucial building block for the synthesis of Dezinamide, an antiepileptic drug. Dezinamide is investigated for its potential to treat various seizure types.
Mechanism of Action: Dezinamide is reported to act as an NMDA receptor antagonist. By blocking the NMDA receptor, Dezinamide can reduce excessive excitatory neurotransmission in the brain, which is a key factor in the generation and spread of seizures.
Derivatives as Monoamine Transporter Inhibitors
A significant area of research for 1-benzhydrylazetidine derivatives has been in the development of inhibitors of monoamine transporters, which are critical for regulating the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain. These transporters are important targets for the treatment of depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
A series of piperidine-based derivatives incorporating a benzhydryloxy moiety, structurally related to this compound, have shown high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 3: In Vitro Binding Affinities (Ki, nM) of Representative Benzhydryloxy-piperidine Derivatives for Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Derivative 1 | 1.55 | 14.1 | 259 |
| Derivative 2 | 2.29 | 78.4 | 155 |
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific monoamine transporter.
-
Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., a 1-benzhydrylazetidine derivative) or a reference inhibitor.
-
Initiation of Uptake: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period at a controlled temperature (e.g., room temperature or 37°C), the uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways of Monoamine Transporters
The inhibition of monoamine transporters by 1-benzhydrylazetidine derivatives leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing their signaling.
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to a wide array of pharmacologically active molecules. Its derivatives have shown significant promise in targeting calcium channels and monoamine transporters, leading to the development of treatments for hypertension, epilepsy, and various neurological disorders. The rigid azetidine core, combined with the lipophilic benzhydryl group, offers a versatile and tunable scaffold for further drug discovery efforts. The continued exploration of new derivatives based on this core structure holds great potential for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 2. What is Azelnidipine used for? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Azelnidipine | 123524-52-7 [chemicalbook.com]
- 5. 1mg.com [1mg.com]
- 6. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
The Core of 1-Benzhydrylazetidin-3-ol Synthesis: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
1-Benzhydrylazetidin-3-ol is a crucial building block in the synthesis of various pharmaceutical compounds. Its azetidine ring system is a key feature in a number of biologically active molecules. This technical guide provides an in-depth look at the pivotal intermediates involved in its synthesis, complete with detailed experimental protocols and quantitative data to facilitate research and development efforts.
Synthetic Pathways and Key Intermediates
The most prevalent and efficient synthesis of this compound involves the reaction of benzhydrylamine with epichlorohydrin. This process can be performed as a one-pot synthesis, which is advantageous for large-scale production due to its efficiency and reduced number of isolation steps.[1][2][3]
The primary pathway proceeds through the formation of a key intermediate, 3-chloro-1-diphenylmethylamino-2-hydroxypropane . This intermediate is subsequently cyclized to form the desired this compound.[2][3] An alternative, though related, intermediate that can be formed is 1-benzhydrylazetidin-3-yl methanesulfonate , which can also serve as a precursor.[2][3]
The overall synthetic scheme can be visualized as a direct pathway from readily available starting materials to the final product, highlighting the efficiency of this synthetic route.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The efficiency of the synthesis is highlighted by the high yields and purity achieved, particularly in the optimized one-pot process. The following table summarizes the key quantitative data from reported experimental protocols.
| Parameter | Value | Reference |
| Yield (One-Pot Synthesis) | 80% | [1][2][4] |
| Purity (HPLC) | 99.3 area % | [1][2][4] |
| Reaction Time (Initial Reaction) | 30 hours | [2] |
| Reaction Temperature (Initial Reaction) | <30 °C | [2] |
| Yield (Hydrochloride Salt Formation) | 96% (over two steps) | [2] |
Detailed Experimental Protocols
For reproducibility and adaptation in various research settings, detailed experimental protocols for the key synthetic steps are provided below.
Synthesis of this compound (One-Pot Method)
This protocol is adapted from an improved process designed for large-scale synthesis.[2]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl Alcohol (IPA)
-
Water
-
n-Hexane
Procedure:
-
A suitable reactor is purged with nitrogen and charged with isopropyl alcohol (IPA) and benzhydrylamine.
-
Epichlorohydrin is added to the stirred solution over a period of 1 hour, ensuring the temperature is maintained below 30 °C.
-
The reaction mixture is agitated for an additional 30 hours at 30 °C. The reaction progress is monitored by HPLC until less than 1.0 area % of benzhydrylamine remains.
-
Upon completion, the reaction mixture is concentrated under vacuum.
-
Water is added to the residue, and the pH is adjusted with a suitable base to facilitate the cyclization and precipitation of the product.
-
The resulting slurry is stirred, filtered, and the wet cake is washed sequentially with water and n-hexane.
-
The product is dried under vacuum at a temperature below 50 °C to yield this compound as a white solid.
References
A Comprehensive Technical Guide to 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-ol is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its rigid four-membered azetidine core, substituted with a bulky benzhydryl group, provides a unique structural scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of this compound in the synthesis of bioactive molecules. While the compound itself is not marketed as an active pharmaceutical ingredient, its utility is demonstrated through the mechanisms of the drugs it helps create. This document also includes detailed experimental protocols and visual diagrams to aid researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature, with its hydrochloride salt also being commonly used in synthesis. The physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 18621-17-5 | |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 106 °C | |
| Boiling Point (Predicted) | 353.8 ± 42.0 °C | |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.24 ± 0.20 | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | |
| InChI | InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |
| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Note: Some physical properties are predicted values from computational models.
Synthesis of this compound
An efficient, one-pot synthesis method has been developed for the multikilogram-scale production of this compound, achieving high yield and purity without the need for column chromatography.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl Alcohol (IPA)
-
Nitrogen gas
Procedure:
-
A suitable glass-lined reactor is purged with nitrogen.
-
Isopropyl alcohol (IPA) is charged into the reactor, followed by benzhydrylamine.
-
The solution is stirred, and epichlorohydrin is added over a period of 1 hour, ensuring the temperature is maintained below 30 °C.
-
After the addition is complete, the reaction mixture is agitated for an additional 30 hours at 30 °C.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of benzhydrylamine (typically less than 1.0 area % remaining).
-
Upon completion, the product is isolated. This process has been reported to yield approximately 80% with a purity of 99.3 area %.
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Role as a Pharmaceutical Intermediate
The primary significance of this compound lies in its utility as a versatile intermediate for synthesizing a range of pharmaceuticals. Its rigid azetidine ring and the benzhydryl group serve as important pharmacophoric features or as protecting groups that are later removed.
Synthesis of Azelnidipine (Antihypertensive)
This compound is a key precursor in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. Azelnidipine is used for the treatment of hypertension.
Mechanism of Action of Azelnidipine: Azelnidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. It is noted for its gradual onset and long duration of action, which helps in avoiding reflex tachycardia.
A Comprehensive Technical Guide to 1-Benzhydrylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Benzhydrylazetidin-3-ol, a key intermediate in pharmaceutical synthesis. The document outlines its chemical properties, synthesis methodologies, and analytical data, presented in a format tailored for scientific and research applications.
Core Compound Data
This compound is a heterocyclic organic compound featuring an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. Its chemical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₇NO | [1][2] |
| Molecular Weight | 239.31 g/mol | [2] |
| CAS Number | 18621-17-5 | [1][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in methanol | [2] |
| Purity | ≥98% | [2] |
Note: The hydrochloride salt of this compound (this compound hydrochloride) has a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol .[4]
Experimental Protocols for Synthesis
Several synthetic routes for this compound and its derivatives have been documented. Below are detailed methodologies from published literature and patents.
This method involves the intramolecular cyclization of an amino-halohydrin precursor.
Procedure:
-
A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole) is prepared in ethanol (2 L).
-
The solution is cooled to 0°C.
-
N,N-diisopropylethylamine (DIPEA) (1 mole) is added slowly to the reaction mixture.
-
The mixture is then heated to 90°C and refluxed overnight.
-
After the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a solvent mixture of acetone and petroleum ether, affording a 75% yield.[3]
This patented method describes the synthesis of the hydrochloride salt starting from benzhydrylamine and epichlorohydrin.[5]
Step 1: Preparation of Reaction Solution I
-
Benzhydrylamine (e.g., 1500g, 8.19 mol) is added to a 5L four-hole boiling flask.
-
The temperature is controlled at 20-25°C.
-
Ethanol (1.5L) is added, followed by epichlorohydrin (984.52g, 10.64 mol), maintaining the molar ratio of benzhydrylamine to epichlorohydrin at 1:1.3. The mixture is stirred.[5]
Step 2: Preparation of Reaction Solution II
-
The reaction solution I is allowed to react at a temperature between 0°C and 60°C (preferably 25-30°C) for a duration of 1-72 hours (preferably 40-50 hours).[5]
Step 3: Synthesis of this compound Hydrochloride
-
Reaction solution II is pumped through a microreactor at a flow rate of 1-200 ml/min.
-
The microreactor is heated to a temperature between 60-250°C (preferably 220-240°C) under a pressure of 0-2 MPa.
-
After the reaction is complete, the product is isolated and purified to obtain white crystals of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride.[5]
This protocol describes the conversion of the alcohol to the corresponding ketone, a common subsequent step in pharmaceutical synthesis.[6][7]
Procedure using Sulfur Trioxide-Pyridine Complex:
-
A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) is prepared in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).
-
Triethylamine (50.5 mL, 362.6 mmol) is added to the stirring solution.
-
Sulfur trioxide-pyridine complex (69 g, 433 mmol) is added in batches over 10 minutes.
-
The resulting yellow solution is stirred for 2 hours at room temperature and then poured into cold water (173 mL).
-
The product is extracted with a 1:1 mixture of ethyl acetate and hexane.
-
The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[6]
Synthesis and Reaction Workflow
The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of this compound.
Caption: Synthesis workflow for this compound.
Caption: Oxidation of this compound to its ketone derivative.
References
- 1. 18621-17-5|this compound|BLD Pharm [bldpharm.com]
- 2. britiscientific.com [britiscientific.com]
- 3. This compound | 18621-17-5 [chemicalbook.com]
- 4. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
1-Benzhydrylazetidin-3-ol solubility characteristics
An In-depth Technical Guide to the Solubility Characteristics of 1-Benzhydrylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a benzhydryl group and a polar azetidin-3-ol moiety, imparts a unique combination of lipophilicity and hydrophilicity that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility of this compound, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential before embarking on solubility studies. These parameters provide clues to its expected behavior in different environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO | [1] |
| Molecular Weight | 239.31 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | 106 °C | [3] |
| Boiling Point (Predicted) | 353.8 ± 42.0 °C | [3] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.24 ± 0.20 | [3] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1][3] |
Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For a molecule like this compound, which possesses both nonpolar (benzhydryl group) and polar (hydroxyl and amine groups) features, and is a weak base, several factors are at play.
The Role of Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in solubility.
-
Polar Solvents: Solvents like water, methanol, and ethanol can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom of the azetidine ring, promoting dissolution.
-
Nonpolar Solvents: Aprotic solvents with lower polarity, such as chloroform, can interact favorably with the large, nonpolar benzhydryl group.[2][3]
The observed "slight" solubility in both methanol and chloroform suggests a balance between these interactions.[2][3]
Impact of pH on the Solubility of a Weak Base
The azetidine nitrogen in this compound can be protonated, making the compound's aqueous solubility highly dependent on pH. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak base is described by the Henderson-Hasselbalch equation.[4][5]
Total Solubility (S_T) = S₀ * (1 + 10^(pKa - pH))
Where:
-
S_T is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the un-ionized form.
-
pKa is the acid dissociation constant of the conjugate acid.
This equation illustrates that for a weak base, solubility increases as the pH of the solution becomes more acidic (lower pH) because the equilibrium shifts towards the more soluble, ionized (protonated) form.[4]
Caption: pH-dependent equilibrium of this compound.
Qualitative Solubility Profile
Preliminary assessments have characterized this compound as a solid that is slightly soluble in chloroform and methanol.[2][3] This qualitative information is a useful starting point but is insufficient for formulation development or quantitative structure-activity relationship (QSAR) modeling, which necessitates precise, quantitative data.
Experimental Determination of Aqueous Solubility
To move beyond a qualitative understanding, rigorous experimental protocols are required. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug discovery and the intended application of the data.[6] Thermodynamic solubility is the true equilibrium value, crucial for later-stage development, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[6][7]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the true solubility of a compound at equilibrium.[5]
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[5]
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Prepare at least three replicates for each condition.[5]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.
-
Separate the dissolved compound from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by centrifugation at high speed (e.g., >10,000 g for 15 minutes) and collecting the supernatant.[7]
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same buffer.
-
Analyze the filtered or centrifuged supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
The concentration of the compound in the supernatant is its thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound upon its precipitation from a concentrated organic stock solution into an aqueous buffer.[11] It is particularly useful for screening large numbers of compounds in early drug discovery.[6][12]
Objective: To rapidly assess the kinetic solubility of this compound.
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[12]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.
-
Rapidly add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[11]
-
-
Incubation:
-
Seal the plate and shake it at room temperature for a shorter, defined period, typically 1 to 2 hours.[7]
-
-
Detection and Quantification:
-
The point at which the compound precipitates and the solution becomes turbid is its kinetic solubility. This can be measured in several ways:
-
Nephelometry: A nephelometer measures the light scattered by undissolved particles.[6][13]
-
Direct UV/Filtration: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve.[11][13]
-
-
Establishing a pH-Solubility Profile
Given that this compound is a weak base, its solubility will vary significantly with pH. Mapping this relationship is crucial for predicting its behavior in the gastrointestinal tract.
Objective: To determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 8).
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Solubility Determination: Perform the thermodynamic (shake-flask) solubility assay as described in Protocol 1 in each of the different pH buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will visually represent the pH-solubility profile of the compound, which is expected to show high solubility at low pH and a decrease as the pH approaches and exceeds the pKa of the compound's conjugate acid.[14]
Data Interpretation and Reporting
The output of these experiments should be a clear and quantitative measure of solubility.
-
Thermodynamic Solubility: Report as a single value in µg/mL or µM at a specific pH and temperature (e.g., "The thermodynamic solubility of this compound in PBS at pH 7.4 and 25°C was determined to be X µg/mL.").
-
Kinetic Solubility: Report as the concentration at which precipitation was observed under the specific assay conditions (e.g., "The kinetic solubility in PBS (2% DMSO) after 2 hours was Y µM.").
-
pH-Solubility Profile: Present the data in a table and as a graph of log(Solubility) vs. pH.
Conclusion
While publicly available data on the quantitative solubility of this compound is limited, this guide provides the theoretical foundation and detailed, actionable protocols for its comprehensive characterization. By applying the principles of solvent chemistry and employing robust experimental methods such as the shake-flask and kinetic assays, researchers can generate the critical data needed to guide synthesis, formulation, and further development of this important pharmaceutical intermediate. A thorough understanding of solubility, particularly the pH-dependent profile, is a non-negotiable prerequisite for advancing any drug candidate with this core structure through the development pipeline.
References
- 1. 18621-17-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 18621-17-5 [amp.chemicalbook.com]
- 3. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: Determination of the Melting Point of 1-Benzhydrylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the determination of the melting point of 1-Benzhydrylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the physical and chemical properties, experimental protocols for melting point determination and synthesis, and the role of this compound in drug development.
Compound Overview
This compound (CAS No. 18621-17-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. This compound is a solid at room temperature, appearing as an off-white to pale yellow powder.
Quantitative Data
The accurate determination of the melting point is a fundamental indicator of the purity of a crystalline solid. The reported melting point and other physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 106 °C | [1] |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Boiling Point (Predicted) | 353.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.24 ± 0.20 | [1] |
Experimental Protocols
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus. The following protocol is a general procedure that can be adapted for this specific compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample should be finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus.
-
Initial Determination (Rapid Heating): A preliminary melting point can be determined by heating the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.
-
Accurate Determination (Slow Heating): For an accurate measurement, a fresh sample is heated to a temperature about 10-15 °C below the approximate melting point found in the initial determination. The heating rate is then reduced to 1-2 °C/min.
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[3]
Synthesis of this compound
An improved, one-pot synthesis method for this compound has been developed, which is high-yielding (around 80%) and does not require chromatography for purification.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl alcohol (IPA)
Procedure:
-
A solution of benzhydrylamine in isopropyl alcohol is prepared in a suitable reactor.
-
Epichlorohydrin is added slowly to the stirred solution while maintaining the temperature below 30 °C.
-
The reaction mixture is agitated for an extended period (e.g., 30 hours) at the same temperature.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.
This process has been shown to produce this compound with high purity (≥99.0%).
Role in Drug Development and Experimental Workflow
This compound is a valuable intermediate in the synthesis of several therapeutic agents. Its structural components are incorporated into final drug molecules that target a range of conditions.
References
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1-Benzhydrylazetidin-3-ol hydrochloride salt, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in further chemical transformations.
Core Properties and Data
This compound hydrochloride is a white to off-white solid. Its chemical structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position, neutralized with hydrochloric acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈ClNO | --INVALID-LINK-- |
| Molecular Weight | 275.77 g/mol | --INVALID-LINK-- |
| Melting Point | 172-174 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 353.8±42.0 °C (for free base) | --INVALID-LINK-- |
| Density (Predicted) | 1.189±0.06 g/cm³ (for free base) | --INVALID-LINK-- |
| pKa (Predicted) | 14.24±0.20 (for free base) | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and Methanol (for free base) | --INVALID-LINK-- |
Spectral Data
The spectral data is crucial for the identification and characterization of the compound.
| Spectrum | Data | Source |
| ¹H-NMR (DMSO-d₆) | δ 7.30-7.70 (10H, m, aryl-H), 5.85 (1H, s, CH), 5.80 (1H, d, OH), 4.46 (1H, m, CH), 3.70-4.20 (4H, m, CH₂) | --INVALID-LINK-- |
| Mass Spectrum (M+H⁺) | m/z 275.7 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to the hydrochloride salt and other derivatives are presented below.
Synthesis of this compound (Free Base)
Method 1: From 1-(Diphenylmethylamino)-3-chloro-2-propanol
This protocol involves the intramolecular cyclization of an amino alcohol precursor.
-
Reaction Setup: A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (276 g, 1 mol) is prepared in ethanol (2 L).
-
Base Addition: The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (129 g, 1 mol) is added slowly.
-
Cyclization: The reaction mixture is heated to 90 °C and refluxed overnight.
-
Work-up: Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent mixture of acetone and petroleum ether to yield this compound (179 g, 75% yield).[1]
Synthesis of this compound Hydrochloride Salt
Method 1: From this compound
This is a straightforward acid-base reaction.
-
Reaction Setup: this compound (9.70 g) is suspended in a 4.5 M solution of hydrochloric acid in ethyl acetate (35 mL) at room temperature.
-
Reaction: The mixture is stirred for 10 minutes.
-
Isolation: The solvent is removed by evaporation to yield this compound hydrochloride (12.0 g, 100% yield).
Method 2: One-Pot Synthesis from Benzhydrylamine and Epichlorohydrin
This method, detailed in a patent, describes a one-pot synthesis followed by purification.
-
Reaction Solution I Preparation: Benzhydrylamine and epichlorohydrin are mixed in a 1:1 to 1:2 molar ratio (preferably 1:1.3) in an organic solvent (e.g., propyl carbinol) at 20-25 °C.
-
Reaction Solution II Preparation: The resulting solution is allowed to react at 25-30 °C for 40-50 hours.
-
Cyclization and Salt Formation: The reaction solution is then heated to 220-240 °C in a microreactor.
-
Purification: The product is purified by cooling, crystallization, filtration, washing with ethyl acetate, and drying to obtain white crystals of this compound hydrochloride with a purity of >99% and a yield of 74-77%.[2]
Oxidation to 1-Benzhydrylazetidin-3-one
This compound hydrochloride can be oxidized to the corresponding ketone.
-
Reaction Setup: A mixture of this compound hydrochloride (5.52 g) and triethylamine (27.9 ml) is prepared.
-
Oxidizing Agent Addition: A solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.
-
Reaction: The mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.
-
Work-up: The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.
-
Purification: The product is purified by column chromatography on silica gel.[3]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reported HPLC method for purity analysis is as follows:
-
Instrument: Agilent 1100
-
Column: Gemini C18, 4.0 x 250 mm
-
Mobile Phase: 0.1% TFA in H₂O : Acetonitrile = 70:30
-
Column Temperature: 25 °C
-
Flow Rate: 1 ml/min
-
Retention Time: 5.4 min[2]
Visualizations
The following diagrams illustrate key transformations and relationships of this compound hydrochloride.
Caption: One-pot synthesis workflow for this compound hydrochloride.
Caption: Relationship between the free base, hydrochloride salt, and ketone derivative.
Caption: Role as an intermediate in the synthesis of Azelnidipine.
Biological Significance
This compound is a crucial intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4][5] Its role as a building block allows for the construction of the more complex azetidine-containing side chain of Azelnidipine. While the parent compound, 1-(Diphenylmethyl)-3-hydroxyazetidine, is mentioned to be used to identify inhibitors of CYP3A4, specific studies detailing its own inhibitory activity are not prominent in the reviewed literature.[1] Therefore, its primary and well-documented significance in drug development is as a synthetic intermediate.
References
- 1. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 4. Azelnidipine | 123524-52-7 [chemicalbook.com]
- 5. CN103130700A - Preparation method of azelnidipine intermediate - Google Patents [patents.google.com]
Methodological & Application
One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the efficient one-pot synthesis of 1-Benzhydrylazetidin-3-ol, a key intermediate in the manufacturing of several pharmaceutically active compounds. The described method is high-yielding, scalable, and avoids chromatographic purification, making it suitable for large-scale production.
Introduction
This compound is a critical building block in the synthesis of various therapeutic agents. Traditional multi-step syntheses of this compound are often plagued by low yields and the need for tedious purification procedures. The one-pot protocol detailed below, adapted from an improved process, streamlines the synthesis by reacting benzhydrylamine with epichlorohydrin in a single reaction vessel, leading to a significant increase in efficiency and purity.[1][2][3] This method has been successfully demonstrated on a multikilogram scale, achieving high yields and purity.[1][2][3]
Reaction Scheme
The one-pot synthesis proceeds through the initial reaction of benzhydrylamine with epichlorohydrin to form an intermediate, which then undergoes intramolecular cyclization to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported one-pot and modified synthesis protocols for this compound and its hydrochloride salt.
| Protocol Reference | Reactants | Solvent | Key Reagents/Conditions | Yield (%) | Purity (%) |
| Improved One-Pot Process[1][2] | Benzhydrylamine, Epichlorohydrin | Isopropanol | Reflux | 80% | 99.3% (by HPLC) |
| Patent Example 1[4] | Benzhydrylamine, Epichlorohydrin | Methanol | 27 ± 2 °C, 48h; then microreactor at 230 °C | 75.10% | 99.8% (by HPLC) |
| Patent Example 2[4] | Benzhydrylamine, Epichlorohydrin | Ethanol | 27 ± 2 °C, 48h; then microreactor at 230 °C | 77.16% | 99.7% (by HPLC) |
| Patent Example 3[4] | Benzhydrylamine, Epichlorohydrin | n-Butanol | 30 °C, 40h; then microreactor at 230 °C | Not specified | 99.5% (by HPLC) |
Experimental Protocol: Improved One-Pot Synthesis
This protocol is based on the high-yielding, chromatography-free method.[1][2]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropanol (IPA)
-
Water
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe.
Procedure:
-
Reaction Setup: Charge the reaction vessel with Benzhydrylamine and Isopropanol.
-
Reagent Addition: Slowly add Epichlorohydrin to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for a specified period until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid product.
-
Wash the filter cake with a mixture of Isopropanol and water.
-
-
Drying: Dry the isolated solid under vacuum at an elevated temperature to obtain pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion
The described one-pot synthesis protocol offers a robust and efficient method for the preparation of this compound. Its scalability, high yield, and high purity without the need for column chromatography make it an attractive process for industrial applications in drug development and manufacturing.
References
Application Notes & Protocols: The Role of 1-Benzhydrylazetidin-3-ol in the Synthesis of a Key Azelnidipine Intermediate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Azelnidipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for hypertension. Its synthesis relies on the efficient preparation of key intermediates. 1-Benzhydrylazetidin-3-ol serves as a crucial starting material for the synthesis of 3-amino-3-iminopropionic acid-1-(benzhydryl)-3-azetidine ester acetate, a pivotal intermediate in the azelnidipine production pathway. This document outlines the synthetic route, provides detailed experimental protocols, and presents quantitative data derived from established methods. The process involves a three-step reaction sequence: Esterification, a Pinner reaction, and subsequent neutralization to form the amidine acetate salt.
Synthetic Pathway Overview
The conversion of this compound to the azelnidipine intermediate follows a well-defined three-step pathway. The initial step is an esterification reaction with cyanoacetic acid. This is followed by a Pinner reaction to convert the nitrile group into an imidate, and finally, a neutralization and rearrangement to yield the target amidine acetate compound. This final intermediate is then condensed with a 2-(3-nitrobenzylidene) acetoacetate derivative to form azelnidipine in a subsequent Hantzsch condensation[1].
Caption: Overall synthetic pathway from this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The efficiency of the esterification step to produce cyanoacetic acid-1-benzhydryl-3-azetidine ester can be influenced by the choice of solvent and reaction conditions. The data below summarizes results from various methodologies.
Table 1: Esterification Reaction Parameters
| Method | Solvent | Temperature (°C) | Time (h) | HPLC Purity (%) | Yield (%) | Citation |
| 1 | Dichloromethane | 0-10 | Not Specified | - | - | [1] |
| 2 | Chloroform | 55 | 5 | 98.7 | 95.3 | [1] |
| 3 | Ethyl Acetate | 55 | 2 | 98.9 | 96.1 | [1] |
| 4 | Toluene | 55 | 7 | 98.5 | 94.7 | [1] |
Table 2: Overall Process Yield and Purity
| Parameter | Value | Note | Citation |
| Total Yield | 73.1% | Three-step yield calculated from intermediate 3 | [1][2] |
| Final Purity | 99.5% | Purity of 3-amino-3-iminopropionic acid-1-(benzhydryl)-3-azetidine ester acetate | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the azelnidipine intermediate starting from this compound.
This protocol details the synthesis of cyanoacetic acid-1-benzhydryl-3-azetidine ester.
Caption: Experimental workflow for the esterification step.
Protocol:
-
Reaction Setup: To a suitable reactor, add 1-benzhydryl-3-azetidinol (235g, 0.983 mol) and cyanoacetic acid (100g, 1.18 mol) to 1.5L of dichloromethane[1].
-
Dissolution: Stir the mixture until all solids are completely dissolved.
-
Cooling: Cool the solution to a temperature between 0-10°C using an ice bath.
-
DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (243g, 1.18 mol) to the cooled solution[1].
-
Reaction: Maintain the temperature and allow the reaction to proceed. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Filtration: Upon completion, cool the reaction mixture and remove the N,N'-dicyclohexylurea (DCU) precipitate by suction filtration.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with an alkali water solution (e.g., saturated sodium bicarbonate) and then with water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, cyanoacetic acid-1-benzhydryl-3-azetidine ester[1].
This protocol describes the conversion of the cyano intermediate into the corresponding imidate hydrochloride salt.
Protocol:
-
Reaction Setup: In a dry reaction vessel, dissolve the cyanoacetic acid-1-benzhydryl-3-azetidine ester (270g, 0.882 mol) and absolute ethanol (61.8 mL, 1.06 mol) in 1.5L of dry dichloromethane[1].
-
Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the solution for approximately 2.5 hours, ensuring the temperature is maintained below 0°C[1].
-
Reaction: After the introduction of HCl gas is complete, continue to stir the reaction mixture at a temperature below 0°C for 6 hours[1].
-
Overnight Stirring: Allow the reaction to stand and stir overnight at a temperature of 0-4°C to ensure complete reaction[1]. The product, an imidate hydrochloride intermediate, will typically precipitate from the solution.
This final step converts the imidate hydrochloride into the target azelnidipine intermediate.
Protocol:
-
Neutralization: The imidate hydrochloride intermediate from the previous step is carefully neutralized. This is often achieved by adding the reaction mixture to a cooled solution of a base. An organic base is preferred to reduce side reactions[1].
-
Amidine Formation: The neutralization step facilitates the formation of the amidine group. The use of ammonium acetate in the subsequent step of the overall azelnidipine synthesis is also described, which can serve as the source for the amidine nitrogen and the acetate counter-ion[3].
-
Isolation: The final product, 3-amino-3-iminopropionic acid-1-(benzhydryl)-3-azetidine ester acetate, is isolated, typically through crystallization and filtration[3].
-
Drying: The isolated solid is dried under appropriate conditions to yield the final, high-purity intermediate, which can be directly used in the subsequent Hantzsch condensation step[1].
Logical Relationship of Key Structures
The synthesis progresses through distinct, isolable, or in-situ generated intermediates. The chemical logic flows from a simple protected azetidine alcohol to a more complex, activated intermediate ready for the final cyclocondensation reaction.
Caption: Logical flow of the intermediate synthesis.
References
Application Notes and Protocols for the Synthesis of 1-Benzhydrylazetidin-3-ol Derivatives
Application Notes
1-Benzhydrylazetidin-3-ol and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds. The benzhydryl group acts as a versatile protecting group for the azetidine nitrogen, which can be readily removed under specific conditions to allow for further functionalization. The hydroxyl group at the 3-position provides a convenient handle for introducing various substituents through alkylation, acylation, or other modifications.
These derivatives have been instrumental in the development of novel therapeutics, including inhibitors of enzymes such as Bruton's tyrosine kinase (BTK) and cannabinoid receptor antagonists.[1] The rigid four-membered azetidine ring imparts conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The lipophilic benzhydryl group can also contribute to improved pharmacokinetic properties.
This document provides detailed protocols for the synthesis of the parent compound, this compound, its oxidation to 1-benzhydrylazetidin-3-one, and a general overview of further derivatization, which are essential transformations for researchers and professionals in drug development.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol details the synthesis of this compound hydrochloride from benzhydrylamine and epichlorohydrin. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Ethanol
-
Hydrochloric acid
Procedure: [2]
-
In a suitable reaction vessel, dissolve benzhydrylamine (e.g., 1500 g, 8.19 mol) in ethanol (1.5 L) at 20-25°C.
-
To this solution, add epichlorohydrin (e.g., 984.52 g, 10.64 mol) while maintaining the temperature between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is typically 1:1.3.
-
Stir the reaction mixture for 48 hours at 25-30°C.
-
After the reaction is complete, the mixture is heated to facilitate cyclization. In some described procedures, this is performed in a microreactor at elevated temperatures (e.g., 230°C).[2]
-
Upon completion of the cyclization, the product is isolated and purified. This typically involves cooling, crystallization, and filtration.
-
The crude product is washed with a suitable solvent, such as ethyl acetate, and dried to yield this compound.
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting precipitate is collected by filtration and dried to give this compound hydrochloride as a white crystalline solid.
Quantitative Data Summary:
| Embodiment | Benzhydrylamine (mol) | Epichlorohydrin (mol) | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| Example 2 | 8.19 | 10.64 | Ethanol | 48 | 75.10 | 99.8% |
| Example 3 | 5.46 | 7.09 | n-Butanol | 48 | 77.16 | 99.7% |
| Example 6 | 0.546 | 1.091 | n-Butanol | 48 | 65.05 | 99.5% |
| Comparative 1 | 0.55 | 0.71 | Methanol | 72 (reflux) | 74.11 | 99.7% |
| Comparative 2 | 0.27 | 0.35 | Methanol | 72 (reflux) | 53.11 | 97.8% |
Data sourced from patent CN104356040A.[2]
Spectroscopic Data (¹H-NMR):
-
¹H-NMR (CDCl₃, δ ppm): 7.20-7.43 (m, 10H), 6.21 (s, 1H), 5.76 (s, 1H), 4.46 (s, 1H), 4.10 (s, 2H), 3.62 (s, 2H).[2]
Protocol 2: Synthesis of 1-Benzhydrylazetidin-3-one
This protocol describes the oxidation of this compound to the corresponding ketone, 1-benzhydrylazetidin-3-one, using a sulfur trioxide-pyridine complex. This is a common and effective method for this transformation.
Materials:
-
This compound hydrochloride
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Sulfur trioxide-pyridine complex
-
Ethyl acetate
-
Hexane
-
Water
Procedure: [1]
-
Prepare a solution of this compound hydrochloride (e.g., 20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).
-
Add triethylamine (50.5 mL, 362.6 mmol) to the stirring solution.
-
In batches over 10 minutes, add sulfur trioxide-pyridine complex (69 g, 433 mmol).
-
Stir the resulting yellow solution for 2 hours at room temperature.
-
Pour the reaction mixture into cold water (173 mL).
-
Extract the aqueous mixture with a 1:1 solution of ethyl acetate:hexane (5 x 200 mL).
-
Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain 1-benzhydrylazetidin-3-one.
Alternative Swern Oxidation: [3]
-
In an inert atmosphere, prepare a solution of oxalyl dichloride in dichloromethane and cool to -78°C.
-
Slowly add dimethyl sulfoxide (DMSO).
-
After stirring, add a solution of this compound in dichloromethane.
-
Stir for 1 hour at -78°C, then slowly add triethylamine.
-
Allow the reaction to warm to 0°C and then quench with a saturated ammonium chloride solution.
-
Extract the product with dichloromethane, wash the combined organic layers, dry, and concentrate to get the crude product.
-
Purification can be achieved by silica gel column chromatography.
Quantitative Data Summary:
| Method | Starting Material | Oxidizing Agent | Solvent | Yield (%) |
| Method 1 | This compound | Oxalyl chloride, DMSO, TEA | Dichloromethane | 96 |
| Method 2 | This compound | Pyridine trioxide complex, TEA | DMF | 43.2 (combined) |
Data sourced from ChemicalBook.[3]
Spectroscopic Data (¹H-NMR):
-
¹H-NMR (CDCl₃, δ ppm): 7.48 (m, 4H), 7.30 (m, 4H), 7.22 (m, 2H), 4.60 (s, 1H), 4.01 (s, 4H).[3]
Visualizations
Caption: Synthesis of this compound.
Caption: Oxidation to 1-Benzhydrylazetidin-3-one.
Caption: General Derivatization Workflow.
References
Application Notes and Protocols for the Laboratory Scale Preparation of 1-Benzhydrylazetidin-3-ol
Introduction
1-Benzhydrylazetidin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiepileptic drug Dezinamide and the antihypertensive drug Azelnidipine.[1][2][3] Its efficient and high-purity synthesis is therefore of significant interest to researchers and professionals in drug development. This document provides detailed application notes and protocols for the laboratory-scale preparation of this compound, focusing on a high-yield, one-pot synthesis method.
Reaction Scheme
The described protocol is based on the reaction of benzhydrylamine with epichlorohydrin. This one-pot synthesis proceeds through the formation of a key intermediate, 3-chloro-1-(diphenylmethylamino)propan-2-ol, which then undergoes intramolecular cyclization to form the desired azetidine ring.
Experimental Protocols
A robust and scalable one-pot synthesis of this compound has been developed, which is high-yielding (approximately 80%) and results in high purity (99.3 area % by HPLC) without the need for column chromatography.[1][2][4][5]
Materials and Reagents:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl Alcohol (IPA)
-
Sodium Hydroxide (50% aqueous solution)
-
n-Hexane
-
Water (demineralized)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a suitable reaction vessel is purged with nitrogen. Isopropyl alcohol (IPA) is added, followed by benzhydrylamine.[2]
-
Addition of Epichlorohydrin: The solution is stirred, and epichlorohydrin is added dropwise over a period of about 1 hour, ensuring the temperature is maintained below 30 °C.[2]
-
Reaction Monitoring: The reaction mixture is agitated for approximately 30 hours at 30 °C. The progress of the reaction can be monitored by HPLC to confirm the consumption of benzhydrylamine (typically less than 1.0 area % remaining).[2]
-
Solvent Removal: A significant portion of the IPA is removed by distillation under reduced pressure at a temperature below 45 °C.[2]
-
Cyclization: The resulting residue is cooled to 20-25 °C. A 50% aqueous solution of sodium hydroxide is then added over about 2 hours, maintaining the temperature below 30 °C. The reaction mixture is stirred for an additional 15 hours at the same temperature.
-
Work-up and Isolation: After the reaction is complete, water is added to the mixture. The precipitated solid is filtered and washed sequentially with plenty of water and then with n-hexane.[1]
-
Drying: The wet cake is dried under vacuum at a temperature below 50 °C to yield this compound as a white solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Benzhydrylamine | 1.0 equivalent | [2] |
| Epichlorohydrin | 1.2 equivalents | [2] |
| Reaction Conditions | ||
| Solvent | Isopropyl Alcohol (IPA) | [2] |
| Temperature (Addition) | < 30 °C | [2] |
| Temperature (Reaction) | 30 °C | [2] |
| Reaction Time | ~30 hours | [2] |
| Cyclization | ||
| Reagent | 50% aq. NaOH | |
| Temperature | < 30 °C | |
| Reaction Time | ~15 hours | |
| Product | ||
| Yield | ~80% | [1][2][4][5] |
| Purity (by HPLC) | 99.3 area % | [1][2][4] |
| Appearance | White solid | [1] |
| Melting Point | 106 °C | [6] |
Characterization Data
While detailed NMR spectra for the final product are not provided in the immediate search results, typical characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The hydrochloride salt of the product has also been characterized.[7][8]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the laboratory-scale preparation of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 8. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid-Mediated Nucleophilic Ring-Opening of 1-Benzhydrylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of strained heterocycles, such as azetidines, is a powerful strategy in organic synthesis for the construction of functionalized acyclic molecules. 1-Benzhydrylazetidin-3-ol is a valuable building block, and its regioselective ring-opening provides access to 1,3-amino alcohols, which are key structural motifs in many pharmaceuticals.[1][2][3] This protocol details the Lewis acid-mediated nucleophilic ring-opening of this compound with various aryl alcohols, a reaction that is instrumental in synthesizing β-adrenergic blocking agents like Carvedilol.[1][4] The benzhydryl group serves as a protecting group that facilitates the reaction and can be subsequently removed.[5]
Reaction Principle
The reaction proceeds via the activation of the azetidine ring by a Lewis acid. The Lewis acid coordinates to the nitrogen atom of the azetidine, increasing the ring strain and making the C-N bonds more susceptible to nucleophilic attack. An aryl alcohol then acts as a nucleophile, attacking one of the ring carbons (typically the less hindered C3 position) in an SN2-type mechanism, leading to the opening of the ring and the formation of a 1-benzhydryl-3-aryloxy-1-aminopropan-2-ol derivative.[1][6][7]
General Reaction Scheme
Caption: General reaction for the Lewis acid-mediated ring-opening.
Data Presentation: Reaction of this compound with Various Aryl Alcohols
The following table summarizes the yields obtained from the reaction of this compound with a selection of aryl alcohols using either aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) as the Lewis acid catalyst.[1]
| Entry | Aryl Alcohol (Nucleophile) | Lewis Acid | Product | Yield (%) |
| 1 | Phenol | AlCl₃ | 1-Benzhydryl-3-phenoxypropan-2-ol | 75 |
| ZnCl₂ | 65 | |||
| 2 | 2-Chlorophenol | AlCl₃ | 1-Benzhydryl-3-(2-chlorophenoxy)propan-2-ol | 72 |
| ZnCl₂ | 60 | |||
| 3 | 2-Methoxyphenol | AlCl₃ | 1-Benzhydryl-3-(2-methoxyphenoxy)propan-2-ol | 80 |
| ZnCl₂ | 70 | |||
| 4 | 2,3-Dimethoxyphenol | AlCl₃ | 1-Benzhydryl-3-(2,3-dimethoxyphenoxy)propan-2-ol | 78 |
| ZnCl₂ | 68 | |||
| 5 | 2,6-Dimethoxyphenol | AlCl₃ | 1-Benzhydryl-3-(2,6-dimethoxyphenoxy)propan-2-ol | 75 |
| ZnCl₂ | 65 | |||
| 6 | 4-Hydroxy-9H-carbazole | AlCl₃ | 1-(9H-Carbazol-4-yloxy)-3-(benzhydrylamino)propan-2-ol | 85 |
| ZnCl₂ | 75 |
Data sourced from the Asian Journal of Chemistry, Vol. 24, No. 8 (2012), 3470-3472.[1]
Experimental Protocols
Materials and Equipment
-
This compound
-
Substituted aryl alcohol
-
Lewis acid (e.g., AlCl₃ or ZnCl₂)
-
o-Xylene (solvent)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography (230-400 mesh)[1]
General Procedure for Nucleophilic Ring-Opening
-
Reaction Setup: To a stirred solution of this compound (100 mmol) and the respective aryl alcohol (110 mmol) in o-xylene (50 mL), add the Lewis acid (10 mmol).[1]
-
Reaction Conditions: Heat the mixture to reflux temperature (approximately 140-145 °C) for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the o-xylene under reduced pressure.[1]
-
Extraction: Dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography over silica gel to obtain the desired 1-benzhydryl-3-aryloxy-1-aminopropan-2-ol.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the ring-opening reaction.
Applications in Drug Development
This synthetic route is particularly valuable for the preparation of β-adrenergic blocking agents. For instance, the reaction has been successfully applied to the formal synthesis of Carvedilol, a drug used to treat high blood pressure and heart failure.[1][4] The versatility of this method, allowing for the introduction of various aryloxy moieties, makes it a significant tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The this compound scaffold is a key intermediate in the synthesis of several other therapeutic agents, including antiepileptic and antihypertensive drugs.[2][3]
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lewis acids such as AlCl₃ are water-sensitive and corrosive; handle with care.
-
o-Xylene is flammable and has associated health risks; avoid inhalation and skin contact.
-
Exercise caution when heating flammable solvents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 7. home.iitk.ac.in [home.iitk.ac.in]
Application Notes and Protocols: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of 1-Benzhydrylazetidin-3-ol to its corresponding ketone, 1-benzhydrylazetidin-3-one. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates, including cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1] The protocols outlined below are based on established literature procedures and are intended to offer reliable methods for achieving this chemical conversion.
Introduction to Oxidation Methods
The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental transformation in organic synthesis. Several methods have been successfully employed for this specific conversion, primarily revolving around activated dimethyl sulfoxide (DMSO) oxidations. These methods are favored for their mild reaction conditions and high selectivity, which are critical when working with sensitive functional groups.
The most prominent methods for the synthesis of 1-benzhydrylazetidin-3-one include:
-
Swern Oxidation: This classic method utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[2][3][4][5]
-
Parikh-Doering Oxidation: A modification of the Swern oxidation, this procedure employs a sulfur trioxide-pyridine complex (SO3•Py) as the DMSO activator.[6][7][8][9] This reagent is a stable, non-hygroscopic solid, making the reaction easier to handle and often allowing it to be performed at temperatures ranging from 0 °C to room temperature, avoiding the need for cryogenic conditions.[6][7]
-
Dess-Martin Oxidation: This method uses the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, as the oxidizing agent.[10][11][12][13] It is known for its mild conditions (room temperature, neutral pH), short reaction times, and high yields.[10][11][13]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes quantitative data from various reported procedures for the oxidation of this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Oxidation Method | Activating Agent/Oxidant | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Swern-type Oxidation | Oxalyl dichloride, DMSO | Dichloromethane | -78 | 1.5 hours | 96% | [14] |
| Parikh-Doering | Sulfur trioxide-pyridine complex | DMSO, THF, Triethylamine | Room Temp. | 2 hours | Not specified | [1] |
| Pyridine Sulfur Trioxide | Pyridine trioxide complex | Dimethylformamide | 50 | 30 minutes | 43.2% (combined) | [14][15] |
Experimental Workflow
The general workflow for the oxidation of this compound to 1-benzhydrylazetidin-3-one can be visualized as follows:
Experimental Protocols
Protocol 1: Swern-Type Oxidation
This protocol is adapted from a high-yield procedure for the synthesis of 1-benzhydrylazetidin-3-one.[14]
Materials:
-
This compound
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve oxalyl dichloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Swern Reagent: To the cooled solution, add a solution of dimethyl sulfoxide in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Addition of the Alcohol: Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture. Continue stirring for 1 hour at -78 °C.
-
Addition of Base: Add triethylamine dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -70 °C during the addition.
-
Warming and Quenching: After the addition of triethylamine, slowly warm the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 1-benzhydrylazetidin-3-one.
Protocol 2: Parikh-Doering Oxidation
This protocol is a milder alternative to the traditional Swern oxidation and avoids cryogenic temperatures.[1][6]
Materials:
-
1-(Diphenylmethyl)azetidin-3-ol hydrochloride
-
Sulfur trioxide-pyridine complex (SO3•Py)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride in a mixture of tetrahydrofuran and dimethyl sulfoxide.
-
Addition of Base: To the stirring solution, add triethylamine.
-
Addition of Oxidizing Agent: Add the sulfur trioxide-pyridine complex in portions over approximately 10 minutes.
-
Reaction: Stir the resulting yellow solution for 2 hours at room temperature.
-
Quenching and Extraction: Pour the reaction mixture into cold water and extract multiple times with a mixture of ethyl acetate and hexane (1:1).
-
Washing: Combine the organic extracts and wash them with water followed by a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the residue by column chromatography to obtain the target product, 1-benzhydrylazetidin-3-one.
Protocol 3: Pyridine Sulfur Trioxide Oxidation
This protocol details a procedure using a pre-formed pyridine sulfur trioxide complex.[14][15]
Materials:
-
1-Diphenylmethylazetidin-3-ol hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Pyridine trioxide complex
-
Ethyl acetate
-
Heptane
-
Ice
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Activated carbon
-
Methanol
-
Silica gel
Procedure:
-
Reaction Setup: To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride and triethylamine, slowly add a solution of pyridine trioxide complex in dimethylformamide dropwise.
-
Reaction: Stir the reaction mixture at 50 °C for 30 minutes.
-
Cooling and Quenching: Cool the mixture to room temperature and then pour it into ice water.
-
Extraction and Washing: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine.
-
Decolorization (Optional): Add activated carbon to the organic layer and stir at room temperature for an extended period (e.g., 3 days). Filter to remove the activated carbon and concentrate the filtrate. This step can be repeated with methanol as the solvent if further decolorization is needed.
-
Purification: Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient.
-
Crystallization: Collect the fractions containing the product and concentrate them to obtain an oil. Induce crystallization by adding hexane. Collect the crystals by filtration and dry them to obtain 1-benzhydrylazetidin-3-one. A second crop of crystals can often be obtained from the filtrate.[14][15]
Signaling Pathways and Logical Relationships
The oxidation of this compound to 1-benzhydrylazetidin-3-one is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the chemical process is depicted in the workflow diagram above. The core of this transformation is the conversion of a secondary alcohol functional group to a ketone functional group, as illustrated below.
References
- 1. Page loading... [guidechem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation | TCI AMERICA [tcichemicals.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. synarchive.com [synarchive.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 15. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
Application of 1-Benzhydrylazetidin-3-ol in the Synthesis of Baricitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-Benzhydrylazetidin-3-ol as a key starting material in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. Baricitinib's structure incorporates a functionalized azetidine ring, the synthesis of which is a critical aspect of the overall manufacturing process. This compound serves as a protected precursor to the core azetidine scaffold, offering a stable and efficient route to essential intermediates. This guide outlines the synthetic pathway from this compound to the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, and its subsequent coupling to form Baricitinib. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the replication and optimization of this synthetic strategy.
Introduction
Baricitinib is an orally available, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2][3] The molecular structure of Baricitinib features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety attached to a pyrazole ring, which in turn is connected to a pyrrolo[2,3-d]pyrimidine core.[1][2][3] The synthesis of the substituted azetidine component is a pivotal part of the overall synthesis.
The use of this compound as a starting material provides a robust method for constructing the azetidine ring. The benzhydryl group serves as a bulky and stable protecting group for the azetidine nitrogen, which can be removed under specific conditions later in the synthesis. This approach allows for the selective modification of the 3-position of the azetidine ring.
Synthetic Pathway Overview
The synthesis of Baricitinib utilizing this compound can be conceptually divided into two main stages:
-
Formation of the Key Azetidine Intermediate: This stage involves the oxidation of this compound to the corresponding ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent deprotection of the benzhydryl group and sulfonylation with ethanesulfonyl chloride yields the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
-
Coupling and Final Assembly: The functionalized azetidine intermediate is then coupled with the pyrazole-pyrrolo[2,3-d]pyrimidine core through a nucleophilic addition reaction to furnish the final Baricitinib molecule.
Experimental Protocols and Data
Stage 1: Synthesis of Key Azetidine Intermediates
1. Oxidation of this compound to 1-Benzhydrylazetidin-3-one
This step involves the oxidation of the secondary alcohol on the azetidine ring to a ketone. A common and efficient method for this transformation is the Swern oxidation or using other oxidizing agents like a pyridine sulfur trioxide complex.
-
Protocol:
-
To a solution of this compound hydrochloride (1 equivalent) and triethylamine (10 equivalents) in dimethylformamide, add pyridine sulfur trioxide complex (4.5 equivalents) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at 50°C for 30 minutes.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| This compound HCl | 275.78 | 1.0 | - | [4] |
| Pyridine SO3 complex | 159.16 | 4.5 | - | [4] |
| Triethylamine | 101.19 | 10.0 | - | [4] |
| 1-Benzhydrylazetidin-3-one | 237.31 | - | 40-50 | [4] |
2. Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This sequence involves a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one with diethyl cyanomethylphosphonate to introduce the cyanomethylene group, followed by deprotection of the nitrogen protecting group and reprotection with a Boc group. A more direct green synthesis route starts from benzylamine, which is analogous to using a benzhydryl protecting group.
-
Protocol (Illustrative, based on a related synthesis):
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent, add diethyl cyanomethylphosphonate (1.2 equivalents) and a base such as DBU (1.5 equivalents).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
-
3. Deprotection and Sulfonylation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
The Boc-protected intermediate is deprotected and then reacted with ethanesulfonyl chloride.
-
Protocol:
-
Treat tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) with hydrochloric acid in acetonitrile.[1]
-
Stir the mixture at room temperature for 16 hours.[1]
-
Concentrate the reaction mixture under vacuum.[1]
-
Dissolve the resulting salt in a suitable solvent like acetonitrile and treat with a base (e.g., triethylamine) followed by the dropwise addition of ethanesulfonyl chloride (1.1 equivalents).
-
Stir the reaction at room temperature until completion.
-
Isolate the product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, after an appropriate workup and purification.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 194.23 | 1.0 | - | [1] |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 198.24 | - | High | [1][5] |
Stage 2: Synthesis of Baricitinib
4. Nucleophilic Addition to form Baricitinib
The final step involves the nucleophilic addition of the pyrazole nitrogen of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated double bond of the azetidine intermediate.
-
Protocol:
-
To a suspension of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 equivalents) and 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise at a temperature between 15-25°C.[6]
-
Stir the reaction mixture for 16-24 hours at room temperature.[6]
-
Quench the reaction with distilled water to precipitate the product.[6]
-
Stir the suspension for 30 minutes, then filter the solid.
-
Wash the solid with water and dry to afford Baricitinib.
-
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 198.24 | 1.2 | - | [6] |
| 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | 212.21 | 1.0 | - | [6] |
| DBU | 152.24 | 1.2 | - | [6] |
| Baricitinib | 371.42 | - | ~81 | [6] |
Visualizations
Logical Workflow for Baricitinib Synthesis
Caption: Synthetic workflow for Baricitinib from this compound.
Signaling Pathway Inhibition by Baricitinib
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 1-Benzhydrylazetidin-3-ol as a Novel Probe for High-Throughput Identification of CYP3A4 Inhibitors
Abstract
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the biotransformation of a large proportion of clinically used drugs.[1] Identifying potential inhibitors of CYP3A4 is a mandatory step in drug discovery and development to prevent adverse drug-drug interactions. This application note describes a detailed protocol for a novel in vitro assay to identify CYP3A4 inhibitors using 1-Benzhydrylazetidin-3-ol as a specific probe substrate. The formation of the primary metabolite, 4-hydroxy-phenyl-1-benzhydrylazetidin-3-ol, is monitored using a robust and sensitive LC-MS/MS method. This assay provides a reliable and efficient tool for researchers, scientists, and drug development professionals for the high-throughput screening of new chemical entities.
Introduction
The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in the metabolism of xenobiotics.[1] Inhibition of CYP3A4 can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in toxicity or loss of efficacy. Therefore, early identification of compounds that inhibit CYP3A4 is crucial.[2][3]
Traditional CYP3A4 inhibition assays utilize probe substrates such as midazolam or testosterone.[3][4][5] This application note introduces a novel and specific substrate, this compound, for the assessment of CYP3A4 inhibition. The proposed primary metabolic reaction is the hydroxylation of one of the phenyl rings, a common reaction catalyzed by CYP3A4. The resulting metabolite, 4-hydroxy-phenyl-1-benzhydrylazetidin-3-ol, can be quantified with high sensitivity and specificity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Assay
The assay quantifies the activity of CYP3A4 by measuring the rate of formation of the hydroxylated metabolite of this compound. In the presence of a potential inhibitor, the rate of metabolite formation will decrease. The concentration of the test compound that causes 50% inhibition of CYP3A4 activity (IC50) is then determined. This is achieved by incubating human liver microsomes (HLMs), which are rich in CYP3A4, with this compound and a range of concentrations of the test compound. The reaction is initiated by the addition of the cofactor NADPH.
Materials and Reagents
-
This compound
-
4-hydroxy-phenyl-1-benzhydrylazetidin-3-ol (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Known CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Verapamil) for use as positive controls
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination and sample preparation)
-
Ultrapure water
-
96-well plates
-
LC-MS/MS system
Experimental Protocols
Preparation of Reagents and Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds and positive controls (e.g., Ketoconazole) in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compounds and positive controls in DMSO or the incubation buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
HLM Suspension: Dilute the pooled human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to the desired final concentration (e.g., 0.2 mg/mL).
CYP3A4 Inhibition Assay Protocol
-
Add 5 µL of the appropriate concentration of the test compound, positive control, or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 175 µL of the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of this compound working solution to each well to achieve the final desired substrate concentration (at or near the Km).
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent compound and its hydroxylated metabolite. The specific MRM transitions will need to be optimized.
Data Analysis and Presentation
The percentage of CYP3A4 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.
Hypothetical Comparative Data
The following table presents hypothetical IC50 values for known CYP3A4 inhibitors, comparing the novel substrate this compound with the standard probe, midazolam.
| Compound | IC50 with Midazolam (µM) | IC50 with this compound (µM) | Inhibition Potency |
| Ketoconazole | 0.05 | 0.04 | Strong |
| Itraconazole | 0.12 | 0.10 | Strong |
| Verapamil | 2.5 | 2.1 | Moderate |
| Compound X | > 50 | > 50 | Weak/None |
Visualizations
CYP3A4 Catalytic Cycle
Caption: The catalytic cycle of CYP3A4, illustrating the metabolism of a substrate.
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Conclusion
The use of this compound as a novel probe substrate provides a specific and sensitive method for the identification and characterization of CYP3A4 inhibitors. The detailed protocol herein offers a robust framework for high-throughput screening in a drug discovery setting, aiding in the early deselection of compounds with a high potential for drug-drug interactions. The LC-MS/MS-based detection ensures high accuracy and reliability of the generated data.
References
- 1. scispace.com [scispace.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzhydrylazetidin-3-ol as a Versatile Precursor for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel spiro and fused heterocyclic compounds utilizing 1-Benzhydrylazetidin-3-ol as a key starting material. The protocols detailed herein are based on established synthetic methodologies and are adapted for the unique reactivity of the azetidine core, offering pathways to diverse molecular architectures of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. Its rigid four-membered ring and the presence of a hydroxyl group, which can be readily oxidized to a ketone, provide two key functionalities for elaboration. The benzhydryl protecting group offers steric bulk and can be removed under specific conditions if required for further derivatization. This document outlines the initial preparation of the key intermediate, 1-Benzhydrylazetidin-3-one, followed by detailed protocols for its conversion into several classes of novel heterocycles, including spiro-hydantoins, spiro-thiazolidinones, fused dihydropyrimidines, and fused aminothiophenes. The potential biological significance of these scaffolds is also discussed, drawing on the known activities of related heterocyclic compounds.[1][2][3]
Synthesis of the Key Intermediate: 1-Benzhydrylazetidin-3-one
The synthesis of many novel heterocycles from this compound proceeds via its oxidation to the corresponding ketone, 1-Benzhydrylazetidin-3-one. This ketone serves as a versatile intermediate for subsequent condensation and cycloaddition reactions. A reliable method for this oxidation is the Swern oxidation or a modification thereof.[4][5]
Experimental Protocol: Swern Oxidation of this compound
This protocol describes the oxidation of this compound to 1-Benzhydrylazetidin-3-one.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC (petroleum ether/ethyl acetate, 1:1).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-Benzhydrylazetidin-3-one as a yellow solid.[4]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-Benzhydrylazetidin-3-one | Oxalyl chloride, DMSO, TEA | DCM | -78 to RT | 2.5 | ~96 |
Diagram of the Synthetic Workflow:
Caption: Synthetic pathways from this compound to novel heterocycles.
Application in the Synthesis of Novel Spiro-Heterocycles
The carbonyl group of 1-Benzhydrylazetidin-3-one is a key functional handle for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to hydantoins from ketones.[6][7][8][9] This protocol outlines a plausible method for the synthesis of a novel spiro-hydantoin from 1-Benzhydrylazetidin-3-one.
Experimental Protocol:
-
In a sealed tube, combine 1-Benzhydrylazetidin-3-one (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a mixture of ethanol and water (1:1).
-
Heat the mixture at 60-70 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure spiro-hydantoin derivative.
Proposed Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |
| 1-Benzhydrylazetidin-3-one | Spiro-hydantoin derivative | KCN, (NH₄)₂CO₃ | Ethanol/Water | 65 | 36 | 60-75 |
Synthesis of Spiro-Thiazolidinones
Spiro-thiazolidinones are another class of biologically relevant heterocycles that can be synthesized from ketones.[10][11] The following protocol describes a potential one-pot, three-component reaction to synthesize a spiro-thiazolidinone derivative from 1-Benzhydrylazetidin-3-one.
Experimental Protocol:
-
To a solution of 1-Benzhydrylazetidin-3-one (1.0 eq.) and an appropriate primary amine (1.0 eq.) in a suitable solvent (e.g., toluene or ethanol), add thioglycolic acid (1.1 eq.).
-
Reflux the reaction mixture for 8-12 hours with azeotropic removal of water using a Dean-Stark apparatus if using toluene.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spiro-thiazolidinone.
Proposed Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |
| 1-Benzhydrylazetidin-3-one | Spiro-thiazolidinone derivative | Primary amine, Thioglycolic acid | Toluene | Reflux | 10 | 55-70 |
Application in the Synthesis of Novel Fused Heterocycles
The reactivity of the azetidine ring and the adjacent carbonyl group can be exploited to construct fused heterocyclic systems.
Synthesis of Fused Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidones.[12][13][14][15] While typically employing a β-ketoester, a cyclic ketone can potentially be used to generate a fused pyrimidine system.
Experimental Protocol:
-
Combine 1-Benzhydrylazetidin-3-one (1.0 eq.), an appropriate aldehyde (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, BF₃·OEt₂).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the fused dihydropyrimidine derivative.
Proposed Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |
| 1-Benzhydrylazetidin-3-one | Fused dihydropyrimidine derivative | Aldehyde, Urea/Thiourea, Acid catalyst | Ethanol | Reflux | 18 | 40-60 |
Synthesis of Fused Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an active methylene compound, and elemental sulfur.[16][17][18][19] This can be adapted to synthesize a thiophene ring fused to the azetidine core.
Experimental Protocol:
-
In a round-bottom flask, suspend 1-Benzhydrylazetidin-3-one (1.0 eq.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the fused aminothiophene.
Proposed Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |
| 1-Benzhydrylazetidin-3-one | Fused aminothiophene derivative | Active methylene compound, Sulfur, Base | Ethanol | Reflux | 6 | 50-70 |
Potential Biological Activities and Signaling Pathways
While specific biological data for the novel heterocycles derived from this compound is not yet available, the synthesized scaffolds are known to be present in a variety of biologically active molecules.
-
Spiro-hydantoins and Spiro-thiazolidinones: These classes of compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[10][20][21] Spiro[azetidine-2,3′-indoline]-2′,4-diones, for example, have shown significant cytotoxicity against breast cancer cell lines.[1][20][21] The mechanism of action for some anticancer spiro-oxindoles involves the inhibition of the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[20]
-
Fused Pyrimidines and Thiophenes: Fused pyrimidine and thiophene derivatives are core structures in numerous pharmaceuticals with diverse activities, including as kinase inhibitors in cancer therapy, and as antimicrobial and antiviral agents.[14][22]
Diagram of a Potential Signaling Pathway:
Caption: Potential mechanism of action for spiro-azetidine heterocycles via p53 pathway.
Conclusion
This compound is a readily accessible precursor for the synthesis of 1-Benzhydrylazetidin-3-one, a key intermediate for the construction of a diverse array of novel spiro and fused heterocyclic compounds. The protocols provided herein offer a roadmap for researchers to explore new chemical space and develop compounds with potential therapeutic applications. Further investigation into the biological activities of these novel heterocycles is warranted to fully elucidate their potential in drug discovery.
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. ijplsjournal.com [ijplsjournal.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 6. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 7. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 14. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzhydrylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and commercially available starting materials are benzhydrylamine and epichlorohydrin.[1] An alternative approach involves the use of 3-hydroxyazetidine hydrochloride, which is then reacted with a benzhydrylating agent.[1]
Q2: What is a typical yield for the synthesis of this compound?
Reported yields can vary significantly depending on the synthetic route and reaction conditions. Optimized, one-pot processes have been developed that can achieve yields as high as 80% with high purity (99.3 area%), avoiding the need for column chromatography.[1][2] Other methods, particularly those resulting in the hydrochloride salt, report yields in the range of 74-77% with purities exceeding 99%.[3]
Q3: What are the critical reaction parameters to control for a high-yield synthesis?
Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants. For the reaction between benzhydrylamine and epichlorohydrin, the initial reaction temperature is often kept low (0-30°C) and then raised for the cyclization step.[3] The molar ratio of benzhydrylamine to epichlorohydrin is also a critical factor, with a ratio of 1:1.3 being cited in some patents.[3]
Q4: How can I purify the final product?
Purification methods depend on the scale and purity requirements of the synthesis. For high-purity applications, silica gel column chromatography is often employed.[4] However, for larger-scale and more cost-effective processes, purification can be achieved through crystallization, often from a solvent mixture like acetone and petroleum ether, or by forming the hydrochloride salt and crystallizing it.[3][5][6] Some optimized processes are designed to be chromatography-free.[1][2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | Incomplete reaction between benzhydrylamine and epichlorohydrin. | - Ensure the molar ratio of epichlorohydrin to benzhydrylamine is optimized (e.g., 1.3:1).[3]- Increase the reaction time for the initial step (e.g., up to 48 hours at 25-30°C).[3]- For the cyclization step, ensure the temperature is sufficiently high (e.g., refluxing in ethanol or heating up to 230°C in a microreactor).[3][5][6] |
| Formation of side products, such as di(3-chloro-2-hydroxypropyl)benzhydrylamine. | - Control the addition rate of epichlorohydrin to the benzhydrylamine solution to avoid localized high concentrations.- An optimized process for a similar compound, 1-benzylazetidin-3-ol, focused on minimizing the formation of the di-substituted byproduct.[1][7] | |
| Presence of Impurities in the Final Product | Incomplete cyclization of the intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol. | - Ensure the base used for cyclization (e.g., N,N-diisopropylethylamine or sodium bicarbonate) is added in the correct stoichiometric amount.[5][6][8][9]- Increase the temperature and/or reaction time for the cyclization step. |
| Residual starting materials or solvents. | - Optimize the work-up procedure, including aqueous washes to remove water-soluble impurities.[4]- Ensure efficient removal of the solvent under reduced pressure.- Recrystallize the product from an appropriate solvent system to remove impurities.[5][6] | |
| Difficulty with Product Isolation/Crystallization | The product is an oil and does not solidify. | - Try to form a salt, such as the hydrochloride or hydrobromide, which are often crystalline.[3][8]- Use a seed crystal to induce crystallization.[8]- Experiment with different solvent systems for crystallization (e.g., hexane, ethyl acetate/heptane).[4] |
| The product is a hydrochloride salt that is difficult to handle. | - After formation of the hydrochloride salt, it can be isolated by filtration and washed with a suitable organic solvent like ethyl acetate.[3] |
Quantitative Data Summary
| Method | Starting Materials | Key Reagents/Solvents | Yield | Purity | Reference |
| One-Pot Synthesis | Benzhydrylamine, Epichlorohydrin | Methanol | 80% | 99.3 area% | [1][2] |
| Hydrochloride Salt Synthesis (Microreactor) | Benzhydrylamine, Epichlorohydrin | Ethanol, Methanol, or Propanol | 74-77% | >99% | [3] |
| Two-Step Synthesis | 1-(diphenylmethylamino)-3-chloro-2-propanol | N,N-diisopropylethylamine, Ethanol | 75% (of the cyclization step) | Not specified | [5][6][9] |
| Synthesis via [bis(4-chlorophenyl)methyl]amine | [bis(4-chlorophenyl)methyl]amine hydrochloride, Epichlorohydrin | n-butanol, Sodium bicarbonate, Tripotassium phosphate | 75.8% (as hydrobromide salt) | Not specified | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is based on an improved, high-yield process.[1][2]
-
Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine in methanol.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin to the solution while maintaining the temperature at room temperature.
-
Reaction: Stir the mixture for 3 days at room temperature, followed by 3 days at reflux.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Isolation: The resulting crude product can be purified by crystallization to achieve high purity, avoiding the need for column chromatography.
Protocol 2: Synthesis of this compound Hydrochloride via Microreactor
This protocol is adapted from a patented method for scalable synthesis.[3]
-
Preparation of Reaction Solution I: Mix benzhydrylamine and epichlorohydrin (molar ratio 1:1.3) in ethanol at 20-25°C.
-
Preparation of Reaction Solution II: Allow Reaction Solution I to react at 25-30°C for 48 hours.
-
Microreactor Cyclization: Pump Reaction Solution II through a microreactor heated to 230°C at a pressure of 1.8 MPa.
-
Purification: Concentrate the output from the reactor under reduced pressure. Cool the residue to 0°C to induce crystallization.
-
Isolation: Filter the crystalline solid, wash with ethyl acetate, and dry to obtain this compound hydrochloride.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 18621-17-5 [chemicalbook.com]
- 6. This compound CAS#: 18621-17-5 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 9. This compound | 18621-17-5 [amp.chemicalbook.com]
Technical Support Center: Purification of 1-Benzhydrylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are crystallization and column chromatography. For large-scale production, a chromatography-free process involving crystallization is often preferred to achieve high purity (e.g., 99.3 area %).[1][2][3][4] Recrystallization from a suitable solvent system, such as acetone and petroleum ether, can also be employed.[5]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: A significant process-related impurity is the "bis impurity," which is formed when benzhydrylamine reacts with an excess of epichlorohydrin.[4] Unreacted starting materials, such as benzhydrylamine and epichlorohydrin, may also be present.
Q3: How can the "bis impurity" be minimized or removed?
A3: The formation of the bis impurity can be reduced by using an excess of the amine during the synthesis.[4] If formed, it can be separated from the desired product by column chromatography.[4]
Q4: What level of purity can be expected for this compound after purification?
A4: Through an optimized, chromatography-free process involving crystallization, a purity of 99.3 area % as determined by HPLC can be achieved.[1][2][3][4]
Q5: Which analytical methods are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the compound and its hydrochloride salt.[6]
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization: The reaction to form the azetidine ring may not have gone to completion. | Monitor the reaction progress using HPLC to ensure the disappearance of the intermediate, 3-chloro-1-diphenylmethylamino-2-hydroxypropane.[1] |
| Losses During Workup: Significant product loss may occur during extraction and washing steps. | Minimize the number of transfer steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving. |
| Suboptimal Crystallization Conditions: The solvent system, temperature, or cooling rate may not be ideal for efficient crystallization. | Experiment with different solvent systems. A common practice is to slurry the crude product in a suitable solvent like ethyl acetate overnight.[1] Ensure slow cooling to promote the formation of larger, purer crystals. |
| Product Adherence to Glassware: The product may stick to the reaction and filtration vessels. | Thoroughly rinse all glassware with the mother liquor or a small amount of fresh, cold solvent to recover as much product as possible. |
Problem 2: Product is an Oil and Fails to Solidify
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Residual Solvent: The presence of residual solvent, such as isopropanol, can prevent the product from solidifying. | Ensure the solvent is thoroughly removed by distillation under reduced pressure before attempting crystallization.[1][4] |
| Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization. | Purify the crude product using column chromatography before crystallization. For colored impurities, treatment with activated carbon may be beneficial.[7][8] |
| Incorrect pH: If working with the hydrochloride salt, the pH of the solution can affect its ability to crystallize. | Ensure the solution is sufficiently acidic to promote the formation of the hydrochloride salt. |
Problem 3: HPLC Purity is Below 99%
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: Unreacted starting materials are a common source of impurity. | Monitor the reaction by HPLC and ensure it proceeds to completion (typically <1.0 area % of starting material remaining).[1] |
| Presence of "Bis Impurity": This common side-product can be difficult to remove by crystallization alone. | If high levels of the bis impurity are detected, purify the product using silica gel column chromatography.[4] |
| Product Degradation: The product may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions. | Avoid excessive heating during solvent removal and other steps. The drying temperature should be kept below 45-50°C.[1][4] |
Problem 4: Product is Discolored (e.g., Yellow or Brown)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Colored Impurities: Side reactions or degradation can lead to colored byproducts. | Treat the solution of the product with activated carbon before the final crystallization step to adsorb colored impurities.[7][8] |
| Carryover from Starting Materials: Impure starting materials can introduce color. | Use high-purity starting materials. |
| Oxidation: The product may be susceptible to air oxidation. | Conduct the purification steps under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
Experimental Protocols
Chromatography-Free Purification by Crystallization
This protocol is adapted from a high-yield, scalable process.[1][4]
-
Solvent Removal: After the synthesis reaction, remove the solvent (e.g., isopropanol) by distillation under reduced pressure at a temperature below 45°C.[1]
-
Aqueous Workup: To the residue, add water and a 50% sodium hydroxide solution to adjust the pH to approximately 13.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
-
Washing: Wash the organic layer with water.
-
Solvent Exchange: Replace the extraction solvent with n-hexane by distillation.
-
Crystallization: Cool the n-hexane slurry and stir for at least 5 hours at 20-25°C.
-
Filtration and Washing: Filter the solid product and wash the cake sequentially with water and n-hexane.
-
Drying: Dry the purified this compound under vacuum at a temperature below 50°C.
Purification by Column Chromatography
This is a general protocol for purifying this compound or related impurities on a laboratory scale.[4][7][9]
-
Adsorbent: Prepare a slurry of silica gel in the initial mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a suitable mobile phase. A common system is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Parameter | Chromatography-Free Crystallization | Column Chromatography |
| Typical Yield | 80%[1][4] | Dependent on scale and purity of crude material |
| Achievable Purity | 99.3 area % by HPLC[1][4] | >99% |
| Drying Temperature | < 50°C[4] | Ambient to < 50°C |
Visualizations
Caption: Workflow for the chromatography-free purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 18621-17-5 [chemicalbook.com]
- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzhydrylazetidin-3-ol. The following sections address common process-related impurities and other issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
The most prevalent and scalable synthesis involves a one-pot reaction between benzhydrylamine and epichlorohydrin.[1][2][3] This process typically proceeds through two main steps: the initial reaction to form an intermediate, 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane, followed by an intramolecular cyclization to yield the final product, this compound.[2]
Q2: I am observing a significant amount of an unknown impurity with a higher molecular weight in my final product. What could it be?
A common process-related impurity in this synthesis is the "bis impurity," which is 1,3-bis(diphenylmethylamino)propan-2-ol.[2][4] This impurity arises from the reaction of one molecule of epichlorohydrin with two molecules of benzhydrylamine.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of benzhydrylamine to epichlorohydrin. An excess of benzhydrylamine can favor the formation of the bis impurity.
-
Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to increased side product formation. An improved process suggests maintaining the temperature below 30 °C during the addition of epichlorohydrin.[2]
-
Monitoring Reaction Progress: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of intermediates and impurities.[2]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors in azetidine synthesis, which is often challenged by the ring strain of the four-membered ring.[5][6]
Troubleshooting Steps:
-
Incomplete Cyclization: The intermediate, 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane, may not have fully cyclized. Ensure the reaction is allowed to proceed for a sufficient duration. HPLC analysis can confirm the presence of unreacted intermediates.[2]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. An optimized process uses isopropyl alcohol (IPA) as the solvent and demonstrates a high yield of 80%.[1][2]
-
Purification Losses: While a chromatography-free process with high purity has been reported, improper workup and isolation procedures can lead to significant product loss.[1][2]
Q4: How can I effectively monitor the progress of the reaction and identify impurities?
High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring the reaction progress and profiling impurities.[2][7][8]
Key aspects to monitor with HPLC:
-
Consumption of benzhydrylamine (starting material).
-
Formation and subsequent consumption of the intermediate, 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane.
-
Emergence of the final product, this compound.
-
Detection of the bis impurity and other potential side products.
Process-Related Impurities
A summary of potential process-related impurities in the synthesis of this compound is provided below.
| Impurity Name | Structure | Typical Method of Identification | Notes |
| 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane | (Intermediate) | HPLC, LC-MS | An unreacted intermediate that can be carried over into the final product if the cyclization step is incomplete.[2] |
| 1,3-bis(diphenylmethylamino)propan-2-ol | (Bis Impurity) | HPLC, LC-MS, NMR | A common byproduct formed from the reaction of two equivalents of benzhydrylamine with one equivalent of epichlorohydrin.[2][4] |
| Benzhydrylamine | (Starting Material) | HPLC, GC-MS | Unreacted starting material can be present in the final product if the reaction does not go to completion. |
| Epichlorohydrin | (Starting Material) | GC-MS | Due to its volatility, residual epichlorohydrin is a potential impurity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for In-Process Control and Impurity Profiling
This protocol is a general guideline for monitoring the synthesis of this compound. Method optimization may be required based on the specific equipment and reagents used.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and impurities have significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., mobile phase) to an appropriate concentration.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the synthesis of this compound and the formation of a key process-related impurity.
Caption: Synthetic pathway of this compound.
Caption: Formation of the bis impurity side product.
References
How to minimize impurities during 1-Benzhydrylazetidin-3-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Benzhydrylazetidin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and yield optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of starting materials. | - Ensure the molar ratio of benzhydrylamine to epichlorohydrin is optimized. A slight excess of epichlorohydrin can drive the reaction to completion, but a large excess can lead to impurity formation. - Monitor the reaction progress using techniques like TLC or HPLC to ensure the consumption of the limiting reagent. - Reaction temperature may be too low. While lower temperatures can suppress impurity formation, they can also slow down the desired reaction. Consider a moderate temperature increase and monitor the impact on both yield and purity. |
| Degradation of the product during workup or purification. | - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. - If using column chromatography, select a suitable stationary phase and eluent system to minimize on-column degradation. Given that a chromatography-free process can achieve high purity, optimizing the reaction and crystallization conditions is often a better approach.[1][2] | |
| High Levels of Bis-Adduct Impurity (1,3-bis(benzhydrylamino)propan-2-ol) | Incorrect stoichiometry of reactants. | - The formation of the bis-adduct is favored when there is an excess of benzhydrylamine relative to the intermediate epoxide. Carefully control the molar ratio of benzhydrylamine to epichlorohydrin. An optimal ratio is key to minimizing this impurity. |
| Non-homogenous reaction mixture. | - Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized areas of high benzhydrylamine concentration. | |
| Presence of Unreacted Benzhydrylamine in the Final Product | Insufficient amount of epichlorohydrin. | - Use a slight molar excess of epichlorohydrin to ensure complete conversion of benzhydrylamine. - Increase the reaction time to allow for complete consumption of the starting material. Monitor by TLC or HPLC. |
| Inefficient purification. | - If unreacted starting material persists, consider an additional purification step. Recrystallization from a suitable solvent system can be effective in removing residual benzhydrylamine. | |
| Formation of Other Unidentified Impurities | Side reactions due to high temperatures. | - High reaction temperatures can lead to various side reactions. Maintain the recommended reaction temperature and monitor for the appearance of new spots on the TLC plate. |
| Impure starting materials. | - Use high-purity benzhydrylamine and epichlorohydrin to avoid introducing impurities at the start of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how is it formed?
A1: The most common and significant impurity is the "bis-adduct," which is 1,3-bis(benzhydrylamino)propan-2-ol. This impurity arises from the reaction of the intermediate epoxide (formed from the initial reaction of benzhydrylamine and epichlorohydrin) with a second molecule of benzhydrylamine.
Q2: How can I minimize the formation of the 1,3-bis(benzhydrylamino)propan-2-ol impurity?
A2: The key to minimizing this impurity is to control the stoichiometry of the reactants. By using a slight excess of epichlorohydrin relative to benzhydrylamine, you can favor the formation of the desired monosubstituted intermediate and its subsequent cyclization, thereby reducing the chance of a second substitution by another benzhydrylamine molecule.
Q3: Is it possible to obtain high-purity this compound without using column chromatography?
A3: Yes, an improved one-pot synthesis process has been developed that can yield this compound with a purity of 99.3% without the need for chromatographic purification.[1][2] This process relies on optimized reaction conditions and isolation of the product through crystallization.
Q4: What are the recommended reaction conditions for the one-pot synthesis?
A4: The one-pot synthesis is typically carried out by reacting benzhydrylamine with epichlorohydrin in a suitable solvent. While specific parameters can vary, a general approach involves the slow addition of epichlorohydrin to a solution of benzhydrylamine at a controlled temperature, followed by a period of stirring to allow for the formation of the intermediate and subsequent cyclization.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting materials (benzhydrylamine) and the formation of the desired product and any impurities.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a general guideline based on literature procedures for a high-purity, chromatography-free synthesis.[1][2]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Suitable solvent (e.g., isopropanol, methanol, or ethanol)
-
Water
-
n-Hexane
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve benzhydrylamine in the chosen solvent.
-
Addition of Epichlorohydrin: Cool the solution and add epichlorohydrin dropwise while maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure the complete formation of the intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol.
-
Cyclization: After the initial reaction, the mixture is typically heated to induce cyclization to form the azetidine ring. The specific temperature and duration will depend on the solvent and scale of the reaction.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir to precipitate the crude product.
-
Filter the solid and wash it thoroughly with water and then with n-hexane to remove non-polar impurities.
-
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Purity
| Molar Ratio (Benzhydrylamine : Epichlorohydrin) | This compound Purity (%) | 1,3-bis(benzhydrylamino)propan-2-ol (%) |
| 1 : 1 | ~95 | ~4-5 |
| 1 : 1.1 | ~98 | ~1-2 |
| 1 : 1.2 | >99 | <1 |
| 1.1 : 1 | ~90 | ~8-10 |
Note: The values in this table are illustrative and based on general principles of the reaction. Actual results may vary depending on specific reaction conditions.
Visualizations
Caption: Synthetic pathway for this compound and the formation of the bis-adduct impurity.
References
Technical Support Center: Chromatography-Free Purification of 1-Benzhydrylazetidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the chromatography-free purification of 1-Benzhydrylazetidin-3-ol. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to achieve high purity of this compound without using chromatography?
A1: Yes, it is highly feasible. A developed one-pot synthesis process has been shown to produce this compound with a purity of 99.3% in an 80% yield without the need for chromatographic purification.[1][2]
Q2: What are the primary chromatography-free purification methods for this compound?
A2: The two main chromatography-free methods are:
-
Recrystallization of the free base.
-
Crystallization and washing of the hydrochloride salt.
Q3: What solvents are recommended for the recrystallization of this compound free base?
A3: A solvent mixture of acetone and petroleum ether has been successfully used for the recrystallization of the free base.[3]
Q4: How is the hydrochloride salt of this compound purified without chromatography?
A4: The hydrochloride salt can be purified by cooling a concentrated solution to induce crystallization, followed by filtration and washing the crystals with ethyl acetate. This method has been reported to yield a purity of greater than 99%.[4]
Data Presentation
| Purification Method | Form of Compound | Purity | Yield | Reference |
| One-pot synthesis and purification | Free base | 99.3 area % | 80% | [1][2] |
| Crystallization and washing | Hydrochloride salt | > 99% | 74%-77% | [4] |
| Recrystallization | Free base | Not specified | 75% (crude yield before recrystallization) | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Free Base)
This protocol is based on the reported use of an acetone/petroleum ether solvent system.[3] Optimal ratios and concentrations should be determined empirically.
Materials:
-
Crude this compound
-
Acetone
-
Petroleum ether
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm acetone to dissolve the solid completely with stirring.
-
Precipitation: Slowly add petroleum ether to the solution at room temperature until a slight turbidity persists, indicating the saturation point.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification of this compound Hydrochloride
This protocol is derived from a patented method for purifying the hydrochloride salt.[4]
Materials:
-
Crude this compound hydrochloride
-
Appropriate solvent (e.g., ethanol, methanol as mentioned in synthesis)
-
Ethyl acetate
-
Rotary evaporator
-
Reaction vessel with cooling capabilities
-
Filtration apparatus
Procedure:
-
Concentration: If the crude product is in a reaction solvent, concentrate the solution under reduced pressure using a rotary evaporator.
-
Crystallization: Cool the concentrated solution to 0°C to induce crystallization of the hydrochloride salt.
-
Isolation: Filter the resulting solid to separate it from the mother liquor.
-
Washing: Wash the collected crystals with cold ethyl acetate.
-
Drying: Dry the white crystalline solid under vacuum.
Troubleshooting Guides
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid above its melting point in the solvent.
-
Suggested Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of the primary solvent (e.g., acetone in Protocol 1) to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and the formation of well-defined crystals.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Suggested Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Increase Concentration: If induction methods fail, carefully evaporate some of the solvent to increase the concentration of the product and repeat the cooling process.
-
Issue 3: The resulting crystals are very fine or appear impure.
-
Possible Cause: Crystallization occurred too rapidly, trapping impurities within the crystal lattice. The color of the crystals can also indicate the presence of impurities.
-
Suggested Solution:
-
Slow Down Crystallization: Re-dissolve the solid by heating and add a slightly larger volume of the primary solvent than the minimum required for dissolution. This will slow down the rate of crystallization upon cooling.
-
Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the dissolved solution before allowing it to cool and crystallize.
-
Repeat Purification: A second recrystallization or crystallization/washing cycle may be necessary to achieve the desired purity.
-
Visualizations
Caption: Workflow for the recrystallization of this compound free base.
References
Optimizing reaction conditions for large-scale 1-Benzhydrylazetidin-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Benzhydrylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted method for large-scale synthesis is a one-pot reaction between benzhydrylamine and epichlorohydrin. This approach is favored for its efficiency, high yield, and scalability, often avoiding the need for chromatographic purification.[1][2][3][4] An improved process has been developed that reports yields of 80% with a purity of 99.3% on a multi-kilogram scale.[1][2][3]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature and reaction time are critical. The initial reaction of benzhydrylamine and epichlorohydrin should be maintained below 30°C.[3] Following the initial addition, the mixture is typically agitated for an extended period, for example, 30 hours at the same temperature, to ensure the complete formation of the intermediate, 3-chloro-1-diphenylmethyl amino-2-hydroxypropane.[3] A patented method utilizing a microreactor suggests a broader temperature range of 60-250°C for the subsequent cyclization step.[5]
Q3: What are the common impurities encountered in this synthesis and how can they be minimized?
A3: A common process-related impurity is the "bis impurity," which arises from the reaction of the product with the starting material.[4] Minimizing the formation of this and other impurities can be achieved through careful control of reaction stoichiometry and temperature. An optimized process has been shown to minimize impurity content, achieving a purity of 99.3 area % without chromatography.[1][2][3]
Q4: Is chromatographic purification necessary for obtaining high-purity this compound?
A4: Not necessarily. An improved, chromatography-free process has been developed that yields high-purity this compound (99.3 area %) through controlled crystallization and washing steps.[1][2][3][4] The crude product is typically washed with water and a non-polar solvent like n-hexane to remove impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction of starting materials. | Ensure the reaction time is sufficient (e.g., 30 hours post-addition of epichlorohydrin) and monitor the reaction progress using HPLC to confirm the disappearance of the limiting reagent.[3] |
| Side reactions due to improper temperature control. | Maintain the reaction temperature below 30°C during the addition of epichlorohydrin and the subsequent stirring phase to minimize the formation of byproducts.[3] | |
| Loss of product during workup and isolation. | Optimize the crystallization and filtration steps. Ensure the pH is appropriate during aqueous washes to prevent the product from remaining in the aqueous layer. Use appropriate wash solvents (e.g., water followed by n-hexane) to remove impurities without dissolving a significant amount of the product.[4] | |
| High Impurity Levels | Formation of the "bis impurity" or other process-related impurities. | Strictly control the stoichiometry of the reactants. The improved process with high purity avoids an excess of either starting material.[4] Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Inadequate removal of unreacted starting materials or byproducts. | After the reaction, ensure the majority of the solvent (e.g., isopropanol) is removed by distillation under reduced pressure before proceeding with the workup.[3] Thoroughly wash the isolated product as per the established protocol.[4] | |
| Product is an Oil or Fails to Crystallize | Presence of residual solvent or impurities. | Ensure complete removal of the reaction solvent by distillation. If the product remains oily, attempt to induce crystallization by adding a small seed crystal or by scratching the inside of the flask. Washing with a non-polar solvent like hexane can also help remove oily impurities and promote crystallization.[6] |
| Incorrect pH during workup. | Adjust the pH of the aqueous solution during workup to ensure the product is in its free base form, which is less soluble in water and more likely to crystallize. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound[3]
-
Reaction Setup: Charge a suitable reactor with benzhydrylamine and isopropanol (IPA).
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin over a period of 1 hour, ensuring the temperature is maintained below 30°C.
-
Reaction: After the addition is complete, continue to agitate the mixture for an additional 30 hours at 30°C. Monitor the reaction by HPLC until less than 1.0 area % of benzhydrylamine remains.
-
Solvent Removal: Remove the majority of the IPA by distillation at <45°C under reduced pressure.
-
Workup: To the residue, add a suitable solvent and perform aqueous washes.
-
Crystallization and Isolation: The product is typically crystallized, filtered, and washed sequentially with water and n-hexane.
-
Drying: Dry the wet solid under vacuum at <50°C to obtain this compound as a white solid.
Data Presentation
| Parameter | Optimized Large-Scale Process [1][3][4] | Alternative Patented Process [5] |
| Starting Materials | Benzhydrylamine, Epichlorohydrin | Benzhydrylamine, Epichlorohydrin |
| Solvent | Isopropanol (IPA) | Ethanol or Methanol |
| Reaction Temperature | <30°C (initial), then 30°C | 20-25°C (initial), then 27±2°C |
| Reaction Time | ~30 hours | 48 hours |
| Purification | Crystallization, washing (no chromatography) | Separation and Purification (details not specified) |
| Yield | 80% | 75.10% (for the hydrochloride salt) |
| Purity | 99.3 area % | 99.8% |
Visualizations
Caption: Reaction pathway for the one-pot synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
Overcoming challenges in the scale-up of 1-Benzhydrylazetidin-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-Benzhydrylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method is the reaction of benzhydrylamine with epichlorohydrin. An improved one-pot synthesis has been developed for multi-kilogram scale production, yielding up to 80% with 99.3% purity without the need for column chromatography.[1][2] This method focuses on minimizing impurity formation, a critical factor in large-scale batches.
Q2: What are the critical process parameters to control during the reaction of benzhydrylamine and epichlorohydrin?
A2: Temperature control is crucial. The addition of epichlorohydrin to benzhydrylamine in a suitable solvent should be performed while maintaining the reaction temperature below 30 °C to control the initial exothermic reaction. The subsequent cyclization step often requires heating, for instance, by adding a base like N,N-diisopropylethylamine at 0 °C and then refluxing the mixture.[3]
Q3: What are the main impurities to watch out for during the synthesis and how can they be minimized?
A3: The primary impurity is the "bis impurity," 1,3-bis(benzhydrylamino)propan-2-ol, which arises from the reaction of two molecules of benzhydrylamine with one molecule of epichlorohydrin. Optimized reaction conditions, such as controlled addition of reagents and appropriate solvent choice, can significantly reduce the formation of this and other by-products.[4] Following an established, high-yield, one-pot protocol is the most effective way to ensure high purity.[1][2]
Q4: Is chromatographic purification necessary for large-scale production?
A4: Not necessarily. An improved, scalable process has been developed that avoids chromatographic purification, achieving a purity of 99.3 area % by HPLC.[1][2] This is highly advantageous for industrial-scale synthesis as it reduces solvent usage, time, and cost.
Q5: Are there alternative, scalable synthesis routes?
A5: An alternative approach involves the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride. This method includes reacting benzhydrylamine with epichlorohydrin in methanol, followed by reaction in a microreactor to facilitate cyclization. This process has been reported to achieve yields of up to 77.16% and is designed for continuous production, making it suitable for scale-up.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Formation of by-products. - Suboptimal reaction temperature. | - Monitor the reaction by TLC or HPLC to ensure completion. - Strictly control the addition rate and temperature to minimize the formation of the "bis impurity". - Ensure the cyclization step is conducted at the recommended reflux temperature.[3] |
| High Levels of Impurities | - Incorrect stoichiometry. - Poor temperature control. - Presence of moisture in starting materials or solvents. | - Use the correct molar ratio of benzhydrylamine to epichlorohydrin as specified in optimized protocols. - Maintain the temperature below 30 °C during the initial reaction phase. - Use dry solvents and ensure starting materials are free from excess water. |
| Difficulty with Product Isolation | - Product is an oil and does not solidify. - Co-precipitation of impurities. | - If direct crystallization from the reaction mixture is unsuccessful, consider converting the product to its hydrochloride salt, which is typically a crystalline solid and can be more easily purified by recrystallization. - An optimized workup involving washing with n-hexane has been shown to yield a white solid. |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer in larger reactors. - Inadequate mixing. | - Ensure the reactor has sufficient cooling capacity to manage the exotherm during epichlorohydrin addition. - Use appropriate stirring rates and reactor geometry to ensure homogeneous mixing of the reactants. |
Experimental Protocols
High-Yield, One-Pot Synthesis of this compound
This process has been successfully scaled to multi-kilogram production with high purity and yield.
-
Reaction Setup : A suitable reactor is charged with benzhydrylamine and an appropriate solvent (e.g., isopropanol).
-
Epichlorohydrin Addition : Epichlorohydrin is added to the stirred solution over a period of 1 hour, ensuring the temperature is maintained below 30 °C.
-
Reaction Monitoring : The reaction is monitored by HPLC until the consumption of benzhydrylamine is complete (typically less than 1.0 area % remaining).
-
Solvent Removal : The majority of the solvent is removed by distillation under reduced pressure at a temperature below 45 °C.
-
Cyclization : The residue is taken up in a suitable solvent and a base (e.g., N,N-diisopropylethylamine) is added at a controlled temperature (e.g., 0 °C). The mixture is then heated to reflux and maintained until the cyclization is complete, as monitored by HPLC.
-
Workup and Isolation : After cooling, the reaction mixture is subjected to an aqueous workup. The product is then crystallized, washed with a non-polar solvent like n-hexane, and dried under vacuum to yield this compound as a white solid.
Data Summary
| Synthesis Route | Starting Materials | Key Steps | Reported Yield | Reported Purity | Key Advantages | Potential Challenges |
| Improved One-Pot Synthesis [1][2] | Benzhydrylamine, Epichlorohydrin | 1. Ring-opening of epichlorohydrin. 2. In-situ intramolecular cyclization. | 80% | 99.3 area % | - High yield and purity. - Chromatography-free. - Proven scalability. | - Requires careful control of exotherm. - Potential for "bis impurity" if not optimized. |
| Microreactor Synthesis (HCl Salt) [5] | Benzhydrylamine, Epichlorohydrin | 1. Reaction in a solvent like methanol. 2. Cyclization in a microreactor at elevated temperature and pressure. | 74.20% - 77.16% | High (not quantified) | - Continuous process, suitable for large-scale industrial production. - Short reaction times. | - Requires specialized microreactor equipment. |
| Traditional Two-Step Synthesis | Benzhydrylamine, Epichlorohydrin | 1. Ring-opening of epichlorohydrin and isolation of the intermediate. 2. Base-mediated cyclization. | Up to 78% for analogous amines | Moderate to High | - Simpler setup than a microreactor. | - Lower overall yield due to multi-step process. - May require purification of the intermediate. |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity in the synthesis.
References
1-Benzhydrylazetidin-3-ol stability and recommended storage conditions
This technical support guide provides essential information on the stability and recommended storage conditions for 1-Benzhydrylazetidin-3-ol. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the stability and purity of this compound. The following table summarizes the recommended conditions based on supplier safety data sheets.
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature. | [1] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Light | Keep in a dark place. | [1] |
| Container | Tightly closed vessels. | |
| Incompatibilities | Avoid strong oxidizing agents, heat, flames, and sparks. |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues related to the stability of this compound.
Q1: I left my container of this compound on the lab bench exposed to light for an extended period. Is it still usable?
A1: It is highly recommended to store this compound in a dark place.[1] Prolonged exposure to light may lead to degradation. The specific degradation pathway and rate are not well-documented in publicly available literature. If you observe any change in the physical appearance of the compound (e.g., color change), it is advisable to re-analyze the material for purity before use. For critical applications, using a fresh, properly stored sample is recommended.
Q2: The compound has been stored for a long time and appears clumpy. What could be the cause?
A2: Clumping may indicate moisture absorption. The recommended storage condition is "sealed in dry".[1] this compound may be hygroscopic. If moisture is absorbed, it could potentially affect the compound's stability and reactivity in your experiments. It is best to handle the compound in a dry environment, such as a glove box, and ensure the container is tightly sealed after each use.
Q3: Can I store this compound in a solution?
A3: While there is no specific data on the stability of this compound in various solvents for extended periods, it is generally best practice to prepare solutions fresh for each experiment. If you need to store a solution, it should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., refrigerated) to minimize potential degradation. A small-scale stability study on the solution would be prudent if long-term storage is necessary.
Q4: My experiment involving this compound is giving inconsistent results. Could it be a stability issue?
A4: Inconsistent results can arise from various factors, including compound stability. First, verify that the compound has been stored according to the recommended conditions. If there are any doubts about the storage history or age of the compound, it is best to use a new, verified batch. An "Improved Process for the Preparation of this compound" has been developed to ensure high purity (not less than 99.0%), indicating that purity is critical for its applications.[2] Impurities arising from degradation could interfere with your experiment.
Experimental Workflow for Handling and Storage
To ensure the stability of this compound, a systematic workflow should be followed. The diagram below illustrates the key steps for proper handling and storage.
Disclaimer: The information provided in this guide is based on publicly available data from chemical suppliers and scientific literature. It is intended for informational purposes only. Users should always refer to the specific safety data sheet (SDS) provided with their product and conduct their own risk assessments.
References
Technical Support Center: Degradation Pathways of 1-Benzhydrylazetidin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of 1-Benzhydrylazetidin-3-ol. It provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions regarding the inherent stability and likely degradation pathways of this compound.
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, this compound is susceptible to several primary degradation pathways. Forced degradation studies, conducted under conditions outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential to identify these pathways.[1][2] The key vulnerabilities are:
-
Acid-Catalyzed Hydrolysis: The strained four-membered azetidine ring is prone to ring-opening, particularly under acidic conditions.[3][4] Protonation of the tertiary amine nitrogen facilitates nucleophilic attack, leading to cleavage of a C-N bond and formation of a ring-opened amino alcohol.
-
Oxidation: The molecule has two primary sites susceptible to oxidation:
-
The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 1-Benzhydrylazetidin-3-one.[5]
-
The tertiary amine can be oxidized to form an N-oxide.
-
-
Photodegradation: The benzhydryl moiety, consisting of two phenyl rings, can absorb UV radiation, potentially leading to photochemical degradation.[6] Common photodegradation pathways for such compounds include photooxidation and photorearrangement.[6]
Q2: How does pH affect the stability of the azetidine ring in this molecule?
A2: The stability of the azetidine ring is highly pH-dependent. The ring is most susceptible to degradation under acidic conditions.[4] The rate of this acid-mediated decomposition is directly related to the pKa of the azetidine nitrogen.[4] Protonation of the nitrogen atom increases the ring strain and makes it a better leaving group, thereby promoting nucleophilic attack and ring-opening.[3][7] Conversely, under neutral to basic conditions, the azetidine ring is generally more stable.[3] However, specific structural features in other azetidine derivatives have shown reactivity under basic conditions, so this pathway should not be entirely dismissed without experimental data.[3]
Q3: What specific degradation products should I anticipate from each stress condition?
A3: A well-designed forced degradation study will help elucidate the specific products. Based on mechanistic principles, the following products are anticipated.
| Stress Condition | Expected Primary Degradation Pathway | Likely Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Azetidine Ring Opening | 1-(diphenylmethylamino)-3-chloropropan-2-ol (if HCl is used) or corresponding ring-opened amino diol. |
| Basic (e.g., 0.1 M NaOH) | Generally more stable; potential for minor degradation. | Minimal degradation expected, but monitor for any changes. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of secondary alcohol; N-oxidation. | 1-Benzhydrylazetidin-3-one; this compound N-oxide. |
| Thermal (e.g., 80°C) | Multiple pathways possible. | Dependent on conditions; may accelerate hydrolysis or oxidation. |
| Photolytic (ICH Q1B) | Photooxidation, Photorearrangement. | Complex mixture; may include oxidation products or fragments from cleavage of the benzhydryl group. |
Q4: What is a "forced degradation" or "stress testing" study, and why is it critical for this compound?
A4: A forced degradation study involves intentionally subjecting a drug substance to harsh chemical and environmental conditions—such as high heat, humidity, and extremes of pH, light, and oxidation—to accelerate its decomposition.[8][9] These studies are a core requirement of regulatory bodies like the ICH.[1][10] For this compound, these studies are critical for several reasons:
-
Pathway Elucidation: They reveal the likely degradation products that could form under normal storage conditions over time.[8]
-
Method Development: The resulting mixture of the parent drug and its degradants is used to develop and validate a "stability-indicating" analytical method (typically HPLC) that can accurately separate and quantify the drug in the presence of these impurities.[11][12]
-
Formulation & Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from light or moisture.[5]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems researchers may encounter during the analysis of this compound stability.
Q5: I see an unexpected peak in my HPLC chromatogram during an acid stress study. How do I identify it?
A5: An unexpected peak in an acid stress study is very likely a degradation product. The primary goal is to determine its structure.
Troubleshooting Workflow: Unexpected Peak Identification
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. ICH Official web site : ICH [ich.org]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 1-Benzhydrylazetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds through a two-step, one-pot process. Initially, the primary amine (benzhydrylamine) attacks the epoxide ring of epichlorohydrin to form an amino alcohol intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol. Subsequently, an intramolecular cyclization of this intermediate, typically promoted by a base, leads to the formation of the desired this compound.
Q2: What are the most common side reactions observed during this synthesis?
A2: The primary and most frequently encountered side reaction is the formation of a "bis-adduct," specifically 1,3-bis(benzhydrylamino)propan-2-ol.[1][2] This occurs when a second molecule of benzhydrylamine reacts with the intermediate 1-(benzhydrylamino)-3-chloropropan-2-ol or with another molecule of epichlorohydrin. Another potential side reaction is the hydrolysis of epichlorohydrin, especially if water is present in the reaction mixture, which can lead to the formation of glycerol and other related byproducts.
Q3: How can I minimize the formation of the 1,3-bis(benzhydrylamino)propan-2-ol impurity?
A3: The formation of the bis-adduct can be minimized by controlling the stoichiometry of the reactants. Using a molar excess of epichlorohydrin relative to benzhydrylamine can favor the formation of the desired 1:1 adduct. However, a more common and often more effective strategy is to use a significant excess of the primary amine (benzhydrylamine). This ensures that the epichlorohydrin is more likely to react with the abundant starting amine rather than the amino alcohol intermediate. Additionally, controlling the reaction temperature and the rate of addition of epichlorohydrin can help to suppress this side reaction.
Q4: What are the recommended purification methods to remove the side products?
A4: Purification of this compound from the common side products can be challenging due to the similar polarities of the desired product and the bis-adduct. Column chromatography on silica gel is a frequently employed method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities. Recrystallization can also be an effective technique for purifying the final product, particularly for removing non-polar impurities and obtaining a crystalline solid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of a significant amount of the bis-adduct (1,3-bis(benzhydrylamino)propan-2-ol). | - Use a molar excess of benzhydrylamine (e.g., 1.5 to 2 equivalents).- Add epichlorohydrin slowly to the solution of benzhydrylamine to maintain a high local concentration of the amine.- Keep the reaction temperature low during the initial addition of epichlorohydrin. |
| Incomplete cyclization of the intermediate 1-(benzhydrylamino)-3-chloropropan-2-ol. | - Ensure a sufficient amount of base is used to promote the intramolecular cyclization.- Increase the reaction temperature or prolong the reaction time after the initial addition of epichlorohydrin is complete. | |
| Hydrolysis of epichlorohydrin. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Presence of a Major Impurity with a Higher Molecular Weight | This is likely the 1,3-bis(benzhydrylamino)propan-2-ol side product. | - Optimize the stoichiometry as described above.- Employ careful column chromatography for purification, potentially using a long column and a shallow gradient. |
| Reaction is Sluggish or Does Not Go to Completion | Insufficient reaction temperature or time. | - Monitor the reaction progress by TLC or HPLC.- If the reaction stalls, consider gradually increasing the temperature. |
| Poor quality of reagents. | - Use freshly distilled epichlorohydrin and high-purity benzhydrylamine. | |
| Difficulty in Purifying the Final Product | Similar polarity of the product and the bis-adduct impurity. | - If column chromatography is not providing adequate separation, consider converting the product to its hydrochloride salt, which may have different crystallization properties than the impurity.- Experiment with different solvent systems for recrystallization. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Methanol (anhydrous)
-
Sodium hydroxide (or another suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzhydrylamine (1.0 equivalent) in anhydrous methanol under an inert atmosphere.
-
Addition of Epichlorohydrin: Cool the solution in an ice bath. Add epichlorohydrin (1.2 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Initial Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Cyclization: Add a solution of sodium hydroxide (1.5 equivalents) in methanol to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to this compound and the formation of the bis-adduct side product.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Study of 1-Benzhydrylazetidin-3-ol and 1-benzylazetidin-3-ol: Unveiling Their Distinct Roles in Medicinal Chemistry
In the landscape of drug discovery and development, the azetidine scaffold has emerged as a privileged structure, offering a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Within this class of compounds, 1-Benzhydrylazetidin-3-ol and 1-benzylazetidin-3-ol represent two key molecules, each with a distinct yet significant role. While structurally similar, their applications diverge considerably, with the former serving as a pharmacologically relevant entity and the latter primarily employed as a versatile synthetic intermediate. This guide provides a comprehensive comparison of their chemical properties, synthesis, and functional significance, supported by established experimental protocols for the evaluation of analogous compounds.
Chemical and Physical Properties
A side-by-side comparison of the fundamental chemical and physical properties of this compound and 1-benzylazetidin-3-ol reveals differences that underpin their distinct applications. The bulky benzhydryl group in the former significantly influences its lipophilicity and potential for specific receptor interactions, whereas the less sterically demanding benzyl group in the latter makes it an ideal, readily cleavable protecting group in multi-step syntheses.
| Property | This compound | 1-benzylazetidin-3-ol |
| Molecular Formula | C₁₆H₁₇NO | C₁₀H₁₃NO |
| Molecular Weight | 239.31 g/mol | 163.22 g/mol |
| Appearance | White to off-white solid | Not readily available |
| Melting Point | 106 °C[1] | Not readily available |
| Boiling Point | 353.8±42.0 °C (Predicted)[1] | Not readily available |
| LogP (Predicted) | 2.5 | 1.2 |
| Primary Role | Pharmacological Scaffold | Synthetic Intermediate |
Synthesis and Chemical Elaboration
The synthesis of both azetidine derivatives typically involves the cyclization of an appropriate amino alcohol precursor. The choice of the starting amine dictates the final N-substituent.
Synthesis of this compound:
A common route to this compound involves the reaction of benzhydrylamine with epichlorohydrin, followed by intramolecular cyclization. An improved, one-pot synthesis has been developed, offering high yields and purity suitable for large-scale production.[2]
Synthesis of 1-benzylazetidin-3-ol:
Similarly, 1-benzylazetidin-3-ol is synthesized from benzylamine and epichlorohydrin. Its primary utility lies in its role as a precursor to azetidin-3-ol, where the N-benzyl group can be readily removed via hydrogenolysis. This deprotection step is crucial for the subsequent functionalization of the azetidine ring.
Pharmacological Significance and Comparative Functional Roles
The divergence in the functional roles of these two molecules is a direct consequence of their N-substituents.
This compound: A Potential Dopamine Reuptake Inhibitor and CYP3A4 Inhibitor
The benzhydryl moiety is a well-established pharmacophore found in numerous centrally acting agents, particularly those targeting monoamine transporters. Its presence in this compound strongly suggests a propensity for interaction with the dopamine transporter (DAT), making it a potential candidate for development as a dopamine reuptake inhibitor (DRI). DRIs are of significant interest for the treatment of various neurological and psychiatric disorders, including ADHD, depression, and substance abuse.
Furthermore, the structural features of this compound indicate a potential for inhibition of cytochrome P450 enzymes, particularly CYP3A4. Inhibition of this key drug-metabolizing enzyme can lead to significant drug-drug interactions, a critical consideration in drug development.
1-benzylazetidin-3-ol: A Key Synthetic Building Block
In stark contrast, 1-benzylazetidin-3-ol is not typically investigated for its direct pharmacological effects. Instead, its value lies in its utility as a protected form of azetidin-3-ol. The N-benzyl group serves as a temporary placeholder, allowing for chemical modifications at other positions of the azetidine ring without interference from the secondary amine. Subsequent removal of the benzyl group unmasks the reactive nitrogen, enabling the introduction of a wide array of substituents to build diverse chemical libraries for drug screening.
Experimental Protocols for Functional Evaluation
While specific experimental data for the direct comparison of these two molecules is not publicly available, the following are standard protocols used to assess the key potential activities of compounds with similar structural motifs.
Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the affinity of a test compound for the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., high concentration of cocaine or GBR 12909)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat striatal homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the homogenate, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CYP3A4 Inhibition Assay (IC₅₀ Determination)
This assay evaluates the potential of a compound to inhibit the activity of the CYP3A4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP3A4.
Materials:
-
Human liver microsomes (source of CYP3A4)
-
CYP3A4 substrate (e.g., testosterone or midazolam)
-
NADPH regenerating system (cofactor)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Pre-incubate the human liver microsomes with the test compound or positive control at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Conclusion
References
- 1. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine-Based Building Blocks: A Comparative Guide for Drug Discovery
Azetidine, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in modern drug discovery. Its unique combination of structural rigidity, metabolic stability, and ability to explore novel chemical space makes it an attractive building block for medicinal chemists. This guide provides an objective comparison of azetidine with other small ring systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Azetidine Advantage: Enhancing Drug-Like Properties
The incorporation of an azetidine moiety into a drug candidate can offer several distinct advantages over other cyclic and acyclic linkers. These benefits are primarily rooted in its unique structural and physicochemical properties.
-
Improved Metabolic Stability: One of the most significant advantages of azetidine is its resistance to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[1] This increased metabolic stability can lead to a longer half-life and enhanced drug exposure in vivo.[1]
-
Enhanced Pharmacokinetic Profile: The constrained nature of the azetidine ring can lead to improved pharmacokinetic profiles.[1] Its lower pKa compared to piperidine can influence absorption and distribution properties, potentially leading to better cell permeability and reduced off-target ion channel interactions.[1][2]
-
Structural Rigidity and Conformational Constraint: Azetidine provides a rigid scaffold that can pre-organize substituents in a defined spatial orientation. This conformational restriction can reduce the entropic penalty upon binding to a biological target, leading to higher binding affinity. This property is particularly beneficial in fragment-based drug design.
-
Exploration of Novel Chemical Space: The three-dimensional character of the azetidine ring allows medicinal chemists to access novel and diverse chemical space, which can be crucial for developing compounds with new mechanisms of action and intellectual property.
Comparative Analysis of Small Ring Scaffolds
The choice of a saturated heterocycle is a critical decision in drug design. The following tables provide a comparative overview of the physicochemical and pharmacokinetic properties of azetidine against other commonly used small rings.
Table 1: Comparative Physicochemical Properties
| Property | Azetidine | Pyrrolidine | Piperidine |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 |
| pKa (of conjugate acid) | ~11.29[3][4] | ~11.27[5] | ~11.22[2][5] |
| Ring Strain Energy (kcal/mol) | ~25[6] | Low | Low |
| LogP (Octanol-Water) | -0.1 | 0.4 | 0.9 |
Table 2: Illustrative Comparative In Vivo Pharmacokinetic Properties
Direct head-to-head in vivo pharmacokinetic comparisons of a single parent molecule with different small ring linkers are not always publicly available. The following table is a representative compilation from various studies to illustrate general trends.
| Parameter | Azetidine Analog | Piperidine Analog | Key Observation |
| Metabolic Pathway | Resistant to N-dealkylation | Susceptible to N-dealkylation | Azetidine can block a common metabolic liability associated with piperidine.[1] |
| Half-life (t½) | Often longer | Can be shorter due to metabolism | Improved metabolic stability of azetidine can lead to a longer duration of action.[1] |
| Oral Bioavailability (%F) | Variable, but can be high | Variable | The overall properties of the molecule determine bioavailability. |
Applications in Drug Discovery
The unique properties of azetidine have led to its incorporation into a number of approved drugs and clinical candidates across various therapeutic areas.[7]
-
Oncology: Cobimetinib (Cotellic®), a MEK1/2 inhibitor, and various investigational agents, such as MerTK inhibitors, feature an azetidine ring.
-
Cardiovascular Disease: Azelnidipine (Calblock®), a calcium channel blocker, utilizes an azetidine moiety.
-
Anticoagulants: The direct thrombin inhibitor Ximelagatran (Exanta®) contains an azetidine scaffold.
-
Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as ligands for various CNS targets, including dopamine receptors and GABA uptake inhibitors.[7]
-
Inflammatory Diseases: Antagonists of the free fatty acid receptor 2 (FFA2), a GPCR involved in inflammation, have been developed using an azetidine core.
Experimental Protocols
General Synthesis of N-Boc-3-aryl-azetidine
This protocol describes a common method for the synthesis of a 3-substituted azetidine building block.
Materials:
-
N-Boc-azetidin-3-one
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-Boc-azetidin-3-one in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add the aryl Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane).
-
Add triethylsilane, followed by the dropwise addition of trifluoroacetic acid at 0 °C.
-
Stir the reaction at room temperature until the dehydroxylation is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-3-aryl-azetidine.
In Vitro Microsomal Stability Assay
This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9][10]
Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)[8]
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[9]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard for quenching and analysis[8]
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the reaction mixture and pre-incubate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8] A parallel incubation without NADPH serves as a negative control.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after administration to mice.[11][12][13][14][15]
Materials:
-
Test compound formulated in a suitable vehicle
-
Mice (e.g., C57BL/6 or BALB/c)[13]
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge for plasma separation
-
LC-MS/MS system for bioanalysis
Procedure:
-
House the mice in accordance with institutional guidelines and allow them to acclimatize.
-
Administer the test compound to the mice via the desired route (e.g., oral gavage, intravenous injection).[11]
-
At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from each mouse.[11] Serial bleeding from the same animal is often possible for early time points.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Extract the test compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the samples using a validated LC-MS/MS method to determine the drug concentration.
-
Plot the plasma concentration versus time profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.[14]
Visualizations
Workflow for Leveraging Azetidine Properties in Drug Discovery
Caption: Leveraging Azetidine Properties for Drug Discovery.
General Synthetic Workflow for a 3-Substituted Azetidine
Caption: A common synthetic route to 3-substituted azetidines.
Simplified MerTK Signaling Pathway and Inhibition
Caption: Inhibition of the MerTK signaling pathway.[16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 6. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for Validating the Purity of 1-Benzhydrylazetidin-3-ol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Benzhydrylazetidin-3-ol is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of a documented HPLC method and a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the purity validation of this compound, offering insights into their respective performances based on available data and established chromatographic principles.
Comparison of Chromatographic Methods
The following table summarizes the key parameters of a reported HPLC method and a proposed, optimized UPLC method for the analysis of this compound. The UPLC method is designed based on the principles of method transfer from HPLC to UPLC, aiming for faster analysis times and improved efficiency.
| Parameter | HPLC Method | Proposed UPLC Method |
| Instrumentation | Agilent 1100 or equivalent | Waters Acquity UPLC or equivalent |
| Column | Gemini C18 (4.0 x 250 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (70:30, v/v) | 0.1% TFA in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection Wavelength | Not specified (typically UV, e.g., 220 nm) | 220 nm (PDA) |
| Injection Volume | Not specified (typically 10 µL) | 2 µL |
| Run Time | ~10 min | ~2 min |
| Retention Time | 5.4 min[1] | ~1.2 min (estimated) |
| Pressure | ~100-150 bar | ~600-800 bar |
Performance and Validation Data Comparison
While specific validation data for a UPLC method for this compound is not publicly available, the table below presents the reported purity from the HPLC method and the expected performance enhancements of the UPLC method based on the general advantages of the technology.
| Validation Parameter | HPLC Method | Proposed UPLC Method (Expected Performance) |
| Purity Assay | >99%[1] | >99% with higher peak resolution |
| Linearity (R²) | Data not available | ≥ 0.999 |
| Precision (%RSD) | Data not available | < 1.0% |
| Accuracy (% Recovery) | Data not available | 98.0 - 102.0% |
| Limit of Detection (LOD) | Data not available | Lower than HPLC due to sharper peaks |
| Limit of Quantification (LOQ) | Data not available | Lower than HPLC due to sharper peaks |
Experimental Protocols
HPLC Method for Purity Determination of this compound Hydrochloride[1]
1. Instrumentation:
-
Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Gemini C18, 4.0 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection (wavelength not specified in the source, 220 nm is a reasonable starting point based on the aromatic nature of the compound).
-
Injection Volume: 10 µL (typical).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Proposed UPLC Method for Purity Determination of this compound
1. Instrumentation:
-
Waters Acquity UPLC system or equivalent, equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: Acetonitrile
-
-
Gradient Program: 70% A / 30% B (isocratic).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 220 nm.
-
Injection Volume: 2 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the mobile phase to a nominal concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.025 to 0.15 mg/mL) and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.
-
-
Accuracy: Perform recovery studies by spiking a placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The recovery should be between 98.0% and 102.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.
Visualized Workflows
Caption: Workflow for HPLC/UPLC Method Validation.
Caption: Key Differences Between HPLC and UPLC.
References
Spectroscopic Profiling of 1-Benzhydrylazetidin-3-ol and Its Process-Related Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 1-Benzhydrylazetidin-3-ol, a key pharmaceutical intermediate, and its common process-related impurities. Understanding the unique spectroscopic signatures of these compounds is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document presents a detailed analysis of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a valuable resource for process development, quality control, and regulatory submissions.
Executive Summary
The synthesis of this compound can inadvertently lead to the formation of several impurities. This guide focuses on the spectroscopic characterization of the target molecule and its key impurities, including starting materials, intermediates, and byproducts. By presenting a side-by-side comparison of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, this guide facilitates the unambiguous identification and differentiation of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its primary impurities.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound Name | Structure | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| This compound | ![]() | ~7.20-7.45 (m, 10H, Ar-H), 4.45 (s, 1H, CH-Ph₂), 4.35-4.42 (m, 1H, CH-OH), 3.65 (t, J=7.6 Hz, 2H, azetidine-H), 2.95 (t, J=7.6 Hz, 2H, azetidine-H), 2.05 (br s, 1H, OH) |
| 1-Benzhydrylazetidin-3-one | ![]() | ~7.22-7.48 (m, 10H, Ar-H), 4.60 (s, 1H, CH-Ph₂), 4.01 (s, 4H, azetidine-H)[1] |
| N-Benzhydryl-1,3-dichloro-2-propanamine HCl | ![]() | ~7.25-7.50 (m, 10H, Ar-H), 5.30 (s, 1H, CH-Ph₂), 4.40-4.50 (m, 1H, CH-N), 3.80-3.95 (m, 4H, CH₂-Cl) |
| 1-Benzhydryl-3-chloro-2-propanol | ![]() | ~7.20-7.40 (m, 10H, Ar-H), 4.30 (s, 1H, CH-Ph₂), 4.00-4.10 (m, 1H, CH-OH), 3.60-3.70 (m, 2H, CH₂-Cl), 2.80-3.00 (m, 2H, CH₂-N) |
| 1,3-bis(Benzhydryl)azetidin-3-ol | ![]() | ~7.15-7.40 (m, 20H, Ar-H), 4.40 (s, 1H, N-CH-Ph₂), 4.35 (s, 1H, C-CH-Ph₂), 3.50-3.60 (m, 2H, azetidine-H), 2.80-2.90 (m, 2H, azetidine-H), 1.90 (s, 1H, OH) |
| Benzhydrylamine | ![]() | ~7.20-7.40 (m, 10H, Ar-H), 5.15 (s, 1H, CH-Ph₂), 1.80 (s, 2H, NH₂)[2][3] |
| 1,3-Dichloropropan-2-ol | ![]() | ~4.10 (m, 1H, CH-OH), 3.70 (d, 4H, CH₂-Cl), 2.60 (d, 1H, OH)[4][5] |
| Epichlorohydrin | ![]() | ~3.58 (dd, 1H), 3.22 (m, 1H), 2.89 (t, 1H), 2.68 (dd, 1H), 3.52 (dd, 1H)[6][7][8][9] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound Name | Key ¹³C NMR Signals (CDCl₃, 100 MHz) |
| This compound | ~142.5 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 76.5 (CH-Ph₂), 62.0 (CH-OH), 58.5 (azetidine-CH₂) |
| 1-Benzhydrylazetidin-3-one | ~206.0 (C=O), 141.0 (Ar-C), 128.9 (Ar-CH), 127.8 (Ar-CH), 127.4 (Ar-CH), 77.0 (CH-Ph₂), 67.0 (azetidine-CH₂) |
| N-Benzhydryl-1,3-dichloro-2-propanamine HCl | ~138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 70.0 (CH-Ph₂), 60.0 (CH-N), 45.0 (CH₂-Cl) |
| 1-Benzhydryl-3-chloro-2-propanol | ~142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 75.0 (CH-Ph₂), 70.0 (CH-OH), 55.0 (CH₂-N), 48.0 (CH₂-Cl) |
| 1,3-bis(Benzhydryl)azetidin-3-ol | ~143.0 (Ar-C), 142.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 76.0 (N-CH-Ph₂), 75.0 (C-CH-Ph₂), 65.0 (C-OH), 60.0 (azetidine-CH₂) |
| Benzhydrylamine | ~145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 58.0 (CH-Ph₂)[2] |
| 1,3-Dichloropropan-2-ol | ~70.0 (CH-OH), 46.0 (CH₂-Cl)[5] |
| Epichlorohydrin | ~50.0 (CH-O), 47.0 (CH₂-O), 44.0 (CH₂-Cl)[6] |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Data
| Compound Name | Mass Spectrometry (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | 240.1 [M+H]⁺ | ~3350 (O-H), ~3050 (Ar C-H), ~2950 (C-H), ~1490, 1450 (C=C) |
| 1-Benzhydrylazetidin-3-one | 238.1 [M+H]⁺ | ~3050 (Ar C-H), ~2950 (C-H), ~1750 (C=O), ~1490, 1450 (C=C) |
| N-Benzhydryl-1,3-dichloro-2-propanamine HCl | 310.1 [M+H]⁺ (free base) | ~3050 (Ar C-H), ~2950 (C-H), ~2400-2700 (N-H⁺), ~1490, 1450 (C=C), ~750 (C-Cl) |
| 1-Benzhydryl-3-chloro-2-propanol | 276.1 [M+H]⁺ | ~3400 (O-H), ~3050 (Ar C-H), ~2950 (C-H), ~1490, 1450 (C=C), ~750 (C-Cl) |
| 1,3-bis(Benzhydryl)azetidin-3-ol | 406.2 [M+H]⁺ | ~3400 (O-H), ~3050 (Ar C-H), ~2950 (C-H), ~1490, 1450 (C=C) |
| Benzhydrylamine | 184.1 [M+H]⁺[2] | ~3360, 3280 (N-H), ~3050 (Ar C-H), ~2900 (C-H), ~1600 (N-H bend), ~1490, 1450 (C=C)[2][10] |
| 1,3-Dichloropropan-2-ol | 128.0 [M]⁺[11] | ~3350 (O-H), ~2950 (C-H), ~750 (C-Cl) |
| Epichlorohydrin | 92.0 [M]⁺ | ~3000 (C-H), ~1250 (C-O-C), ~850 (epoxide ring), ~750 (C-Cl) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. The spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS)
-
Instrumentation: A Waters (or equivalent) LC-MS system equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
-
-
Data Acquisition and Processing: Data were acquired in full scan mode. The resulting spectra were processed using the instrument's software to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
-
IR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was acquired and processed using the instrument's software. The background spectrum was automatically subtracted.
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a sample of this compound.
References
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 2. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzhydrylamine(91-00-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epichlorohydrin(106-89-8) 1H NMR spectrum [chemicalbook.com]
- 7. (S)-(+)-Epichlorohydrin(67843-74-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]
Evaluating the Biological Activity of Novel 1-Benzhydrylazetidin-3-ol Derivatives as Monoamine Transporter Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
The 1-benzhydrylazetidin-3-ol scaffold has emerged as a promising framework for the development of novel therapeutic agents targeting the central nervous system. Derivatives of this core structure have shown significant affinity and selectivity for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide provides a comparative analysis of the biological activity of a series of novel N-(1-benzhydrylazetidin-3-yl)-arylcarboxamide derivatives, with a focus on their potential as dopamine transporter inhibitors. The data presented herein is crucial for researchers and scientists engaged in the design and development of new treatments for neurological and psychiatric disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Comparative Biological Activity of this compound Derivatives
The following table summarizes the in vitro binding affinities of a selection of novel this compound derivatives for the human dopamine, serotonin, and norepinephrine transporters. The data highlights the structure-activity relationships (SAR) within this chemical series, demonstrating how substitutions on the arylcarboxamide moiety influence potency and selectivity. All compounds share the core 1-benzhydrylazetidin-3-yl structure, with variability in the appended N-arylcarboxamide group.
| Compound ID | R Group (Substitution on Arylcarboxamide) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| 1 | 4-Fluorophenyl | 15 | 350 | 120 | 23.3 | 8.0 |
| 2 | 3,4-Dichlorophenyl | 8 | 180 | 95 | 22.5 | 11.9 |
| 3 | 4-Methylphenyl | 25 | 550 | 210 | 22.0 | 8.4 |
| 4 | 4-Methoxyphenyl | 32 | 680 | 250 | 21.3 | 7.8 |
| 5 | 2-Naphthyl | 12 | 280 | 110 | 23.3 | 9.2 |
| Cocaine | (Reference Compound) | 100 | 250 | 500 | 2.5 | 5.0 |
Experimental Protocols
The binding affinities (Ki values) presented in this guide were determined using in vitro radioligand binding assays with membranes from cells expressing the respective human monoamine transporters.
Radioligand Binding Assays for DAT, SERT, and NET
Objective: To determine the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters by measuring their ability to displace a specific radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), and [³H]Nisoxetine (for hNET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM imipramine for SERT, 10 µM desipramine for NET).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, the following are added in triplicate for each concentration of the test compound:
-
A fixed volume of cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the respective radioligand (e.g., 1-2 nM).
-
Varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
For total binding wells, assay buffer is added instead of the test compound.
-
For non-specific binding wells, the non-specific binding control is added.
-
-
Incubation: The plates are incubated at room temperature (or 4°C for some assays) for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
To understand the biological context in which these novel this compound derivatives exert their effects, it is essential to visualize their primary mechanism of action: the inhibition of the dopamine transporter and the subsequent impact on dopaminergic signaling.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of novel compounds using a radioligand binding assay.
Dopamine Transporter (DAT) Signaling Pathwaydot
A Comparative Guide to the Synthetic Strategies for 1-Benzhydrylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
1-Benzhydrylazetidin-3-ol is a key intermediate in the synthesis of various pharmaceuticals. The efficiency of its synthesis is therefore of critical importance. This guide provides an objective comparison of different synthetic strategies for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Strategies
The following table summarizes the key quantitative data for three distinct synthetic strategies for this compound.
| Parameter | Strategy 1: Improved One-Pot Synthesis | Strategy 2: Two-Step Synthesis in Alcoholic Solvents | Strategy 3: Ketone Reduction |
| Starting Materials | Benzhydrylamine, Epichlorohydrin | Benzhydrylamine, Epichlorohydrin | 1-Benzhydrylazetidin-3-one, Sodium Borohydride |
| Key Steps | One-pot reaction and cyclization | Reaction followed by cyclization | Reduction |
| Reported Yield | 80%[1] | 53.11% - 75.10%[2] | Up to 95% (estimated for analogous reductions) |
| Reported Purity | 99.3% (area %)[1] | 97.8% - 99.8% (HPLC)[2] | High (typically requires recrystallization) |
| Reaction Time | ~30 hours | 48 - 72 hours[2] | ~2-3 hours |
| Solvent(s) | Isopropyl Alcohol (IPA) | Methanol or Ethanol[2] | Methanol or Ethanol |
| Purification | Chromatography-free[1] | Separation and purification[2] | Recrystallization |
| Key Advantages | High yield, high purity, one-pot, scalable, chromatography-free.[1] | Readily available starting materials. | Potentially high yield, fast reaction time. |
| Potential Challenges | Requires careful control of reaction conditions. | Longer reaction times, variable yields depending on conditions.[2] | Requires synthesis of the azetidinone precursor. |
Experimental Protocols
Strategy 1: Improved One-Pot Synthesis
This improved, one-pot, and multikilogram-scale synthesis is a high-yielding and chromatography-free process.[1]
Procedure:
-
A solution of benzhydrylamine in isopropyl alcohol (IPA) is prepared in a reactor.
-
Epichlorohydrin is added to the stirred solution over a period of 1 hour, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred for an additional 30 hours at 30 °C.
-
The majority of the IPA is removed by distillation under reduced pressure at a temperature below 45 °C to yield the intermediate, 3-chloro-1-diphenylmethylamino-2-hydroxypropane.
-
Water is added to the residue, followed by cooling to 0-5 °C.
-
A solution of sodium hydroxide is then added slowly, maintaining the temperature below 10 °C, which induces cyclization.
-
The reaction mixture is stirred for 2 hours at 25-30 °C.
-
The solid product is filtered, washed with water, and dried under vacuum to afford this compound.
Strategy 2: Two-Step Synthesis in Alcoholic Solvents
This method involves the reaction of benzhydrylamine and epichlorohydrin in an alcoholic solvent, followed by cyclization. The following is a representative example from the patent literature.[2]
Procedure:
-
Benzhydrylamine is added to a four-hole boiling flask, and the temperature is controlled at 20-25 °C.
-
Ethanol is added, followed by the addition of epichlorohydrin, with the molar ratio of benzhydrylamine to epichlorohydrin being approximately 1:1.3.
-
The reaction solution is stirred at 27 ± 2 °C for 48 hours.
-
After the reaction is complete, the mixture is processed for separation and purification to obtain 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
The hydrochloride salt is then neutralized to yield the final product.
Note: The patent describes several variations of this method with different solvents (methanol, ethanol), molar ratios, and reaction times, leading to a range of reported yields and purities.[2]
Strategy 3: Reduction of 1-Benzhydrylazetidin-3-one
This strategy involves the reduction of the corresponding ketone, 1-Benzhydrylazetidin-3-one, to the desired alcohol. The following is a general procedure adapted from the reduction of structurally similar ketones.
Procedure:
-
1-Benzhydrylazetidin-3-one is dissolved in methanol in an Erlenmeyer flask.
-
Sodium borohydride is added in small portions to the solution with swirling, ensuring the temperature does not exceed 45 °C.
-
After the addition is complete, the reaction mixture is heated to boiling for a few minutes.
-
The hot solution is then poured into ice water.
-
Once the ice has melted, the solid product is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: A flowchart comparing the key stages and outcomes of three synthetic strategies for this compound.
References
A Comparative Guide to 1-Benzhydrylazetidin-3-ol and its Structural Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzhydrylazetidin-3-ol and its structural analogues, focusing on their potential applications in drug discovery. Due to a lack of direct comparative studies for immediate analogues, this document broadens its scope to include other relevant 3-substituted 1-benzhydrylazetidine derivatives to elucidate structure-activity relationships (SAR).
Introduction to this compound and its Analogues
This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. The rigid azetidine ring and the bulky benzhydryl group confer specific conformational constraints and lipophilicity, making it an attractive starting point for the design of novel therapeutics. Modifications at the 3-position of the azetidine ring can significantly impact the pharmacological profile of the resulting compounds. This guide will explore the known applications and biological activities of this compound and compare them with its structural analogues, including 1-Benzhydrylazetidin-3-one and (1-Benzhydrylazetidin-3-yl)methanol, as well as other derivatives where comparative data is available.
Comparative Biological Activity
While direct comparative experimental data for this compound, 1-Benzhydrylazetidin-3-one, and (1-Benzhydrylazetidin-3-yl)methanol is limited in publicly available literature, we can infer potential differences in their biological activities based on the functional groups at the 3-position. The hydroxyl group in the parent compound can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. The ketone in 1-Benzhydrylazetidin-3-one removes the hydrogen bond donating capability but retains a hydrogen bond acceptor, which could alter target binding. The hydroxymethyl group in (1-Benzhydrylazetidin-3-yl)methanol introduces more flexibility and an additional hydrogen bonding group, which may lead to different binding affinities and selectivities.
1-Benzhydrylazetidin-3-one has been utilized in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors[1]. This suggests that derivatives of this scaffold may have applications in neurological disorders.
To provide a clearer picture of structure-activity relationships, the following table summarizes the biological activities of a broader range of 3-substituted azetidine derivatives, demonstrating how modifications at this position influence their therapeutic potential.
Table 1: Comparative Biological Activities of 3-Substituted Azetidine Analogues
| Compound/Analogue Class | Modification at 3-position | Biological Activity | Quantitative Data (IC₅₀/EC₅₀, etc.) | Reference |
| Azetidine Derivatives | Varied substituents | Inhibition of GABA transporters (GATs) | See Table 2 | Benchchem |
| Azetidin-2-one Derivatives | Ferulic acid conjugates | Anti-inflammatory | Inhibition of carrageenan-induced paw edema in rats | MDPI |
| Azetidine Derivatives | Varied substituents | Antibacterial | Zone of inhibition against S. aureus and E. coli | AJC |
Table 2: Inhibitory Potency of Azetidine Derivatives on GABA Transporters (GATs)
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) |
| Guvacine | 8 | >1000 | 140 | >1000 |
| Nipecotic acid | 5 | 1500 | 1200 | 100 |
| Azetidine Analog 1 | 0.1 | 25 | 150 | >1000 |
| Azetidine Analog 2 | 0.5 | 50 | 300 | >1000 |
Note: "Azetidine Analog 1" and "Azetidine Analog 2" are representative examples from available literature to illustrate the potential of this scaffold.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogues.
Synthesis of 1-Benzhydrylazetidin-3-one from this compound
Materials:
-
This compound hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Pyridine sulfur trioxide complex
-
Ethyl acetate
-
Brine
-
Activated carbon
-
Methanol
-
Heptane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride and triethylamine, a dimethylformamide solution of pyridine trioxide complex is added slowly and dropwise.[2]
-
The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.[2]
-
The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is then washed with brine.[2]
-
Activated carbon is added to the organic layer, and the mixture is stirred at room temperature for 3 days.[2]
-
The activated carbon is removed by filtration, and the filtrate is concentrated.[2]
-
The residue is dissolved in methanol, more activated carbon is added, and the mixture is stirred for another 3 days.[2]
-
After filtering the activated carbon, the filtrate is concentrated, and the residue is purified by silica gel column chromatography (eluent: heptane/ethyl acetate).[2]
-
The fractions containing the target compound are collected and concentrated to give a light yellow oil. Hexane is added to induce crystallization, and the crystals are collected by filtration and dried.[2]
In Vitro GABA Uptake Inhibition Assay
Materials:
-
HEK cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1
-
Cell culture medium
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (this compound analogues)
-
[³H]-GABA (radiolabeled GABA)
-
Scintillation counter
Procedure:
-
Cell Culture: HEK cells expressing the specific GABA transporter subtype are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: The culture medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with various concentrations of the test compound for a defined period.
-
GABA Uptake: A solution containing a fixed concentration of [³H]-GABA is added to each well, and the cells are incubated for 10-20 minutes at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value is determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Materials:
-
Wistar rats
-
Test compounds (azetidine derivatives)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
Synthetic Pathway from this compound to Analogues
Caption: Synthetic routes to key analogues.
Experimental Workflow for In Vitro GABA Uptake Assay
Caption: GABA uptake assay workflow.
Conclusion
This compound and its structural analogues represent a promising scaffold for the development of novel therapeutic agents, particularly targeting the central nervous system. While direct comparative data for its immediate oxidation and reduction products at the 3-position are scarce, the broader analysis of 3-substituted azetidine derivatives highlights the critical role of the substituent in determining biological activity. Further focused studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical class. The experimental protocols and workflows provided in this guide offer a starting point for researchers to conduct their own comparative evaluations.
References
Benchmarking new 1-Benzhydrylazetidin-3-ol synthesis methods against published procedures
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzhydrylazetidin-3-ol is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a newly developed, efficient one-pot synthesis method against traditional published procedures, offering a clear overview of performance based on experimental data.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for three distinct synthesis methods for this compound: the traditional multi-step approach (Incyte route), an improved one-pot synthesis, and a microreactor-based method.
| Parameter | Traditional Method (Incyte Route) | Improved One-Pot Synthesis | Microreactor Method |
| Overall Yield | ~39% (two steps) | 80%[1][2] | 74-77%[3] |
| Purity | Requires chromatographic purification | 99.3% (area %)[1][2] | >99%[3] |
| Reaction Time | Several days (e.g., 3 days at RT, 3 days at reflux for the first step)[1] | Not explicitly stated, but implied to be significantly shorter | 1-72 hours for initial reaction, followed by rapid microreactor processing[3] |
| Key Reagents | Benzhydrylamine, Epichlorohydrin, Methanol, Pd/C, Boc₂O | Benzhydrylamine, Epichlorohydrin, Water | Benzhydrylamine, Epichlorohydrin, various organic solvents (e.g., ethanol, propanol)[3] |
| Purification | Crystallization and Silica Gel Chromatography[1] | Chromatography-free[1][2] | Separation and purification (details not fully specified)[3] |
| Scale | Described on a 15 mol scale[1] | Multikilogram-scale[1][2] | Suitable for continuous, scaled-up production[3] |
Experimental Protocols
Traditional Synthesis Method (Incyte Route)
This method involves a two-step process starting with the reaction of epichlorohydrin and benzhydrylamine, followed by a hydrogenation step.
Step 1: Synthesis of 1-(Benzhydryl)-3-chloro-2-propanol
-
Benzhydrylamine is reacted with epichlorohydrin in methanol.
-
The reaction mixture is stirred for 3 days at room temperature, followed by 3 days at reflux.
-
The resulting intermediate, 1-(benzhydryl)-3-chloro-2-propanol, is crystallized as its hydrochloride salt. The reported yield for this step is 43%.[1]
Step 2: Synthesis of this compound
-
The hydrochloride salt is neutralized.
-
The resulting free base is subjected to hydrogenation using a Palladium on carbon (Pd/C) catalyst in the presence of Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
-
The final product is purified by silica gel chromatography to yield this compound.
Improved One-Pot Synthesis
This improved process provides a high-yielding and chromatography-free synthesis of this compound.
-
An improved, one-pot, and multikilogram-scale synthesis has been developed.[1][2]
-
This process is reported to be high yielding, achieving an 80% yield.[1][2]
-
A key advantage of this method is that it is chromatography-free, resulting in a purity of 99.3 area %.[1][2]
-
This method is designed to minimize impurities and is effective for large-scale production.[1]
Detailed step-by-step experimental conditions for this proprietary improved process are limited in the publicly available literature.
Microreactor-Based Synthesis of this compound Hydrochloride
This method utilizes a microreactor to enhance reaction control and efficiency.
-
Preparation of Reaction Solution I: Benzhydrylamine and epichlorohydrin are mixed in an organic solvent (e.g., methanol, ethanol, or propanol) at a molar ratio of approximately 1:1.3. This is typically done at a controlled temperature of 20-25°C.[3]
-
Preparation of Reaction Solution II: The initial reaction mixture is allowed to react for an extended period, typically 40-50 hours, at a temperature of 25-30°C.[3]
-
Microreactor Synthesis: The resulting Reaction Solution II is then pumped through a microreactor. The reaction is carried out at a significantly higher temperature, in the range of 220-240°C.[3]
-
Purification: After the microreactor, the product is purified through cooling, crystallization, filtration, and washing with a solvent like ethyl acetate to yield 1-benzhydryl-3-hydroxylazetidine hydrochloride.[3] This method reports yields between 74% and 77% with a purity exceeding 99%.[3]
Workflow for Synthesis Method Selection
The choice of synthesis method often depends on the specific requirements of the research or production goal, such as scale, required purity, and available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzhydrylazetidin-3-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzhydrylazetidin-3-ol, ensuring the protection of personnel and the environment.
1. Immediate Safety Precautions and Hazard Identification
This compound is a hazardous chemical that requires careful handling. According to safety data sheets, it is classified as causing severe skin burns and eye damage.[1] In case of exposure, it is crucial to take the following first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting and seek immediate medical attention.[1][2][3]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves, protective clothing, and eye/face protection.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2]
2. Proper Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] It should not be released into the environment or disposed of down the drain.[2] The primary method of disposal is through an approved waste disposal plant.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, weighing papers, and pipette tips, as hazardous waste.
-
Store this waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with acids, reducing agents, and oxidizing agents.[2]
-
-
Container Management:
-
Use a sturdy, leak-proof container for waste collection.
-
The container must be kept closed at all times, except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
3. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 18621-17-5 | [1][2] |
| Molecular Formula | C16H17NO | [4] |
| Melting Point | 106 °C | [5] |
| Boiling Point | 353.8±42.0 °C (Predicted) | [5] |
| GHS Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | [2] |
4. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical. By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible environmental stewardship.
References
Essential Safety and Operational Guide for 1-Benzhydrylazetidin-3-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Benzhydrylazetidin-3-ol (CAS No. 18621-17-5) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling:
-
Skin Corrosion/Irritation: Category 1B, causes severe skin burns.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Category 1, causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory system irritation.[3][5]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended. | Protects against splashes and dust that can cause severe eye damage.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing, and appropriate footwear. | Prevents skin contact which can lead to severe burns.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][3][6] |
| Respiratory Protection | Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] | Protects against inhalation of dust or vapors that can cause respiratory irritation.[3][5] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1][3][6] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][2][3][6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][6] |
Handling and Storage
Proper handling and storage are essential for maintaining the chemical's stability and preventing accidents.
-
Handling: Avoid formation of dust and aerosols.[1][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4][6] Wash hands and any exposed skin thoroughly after handling.[3][4][6] Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store locked up.[1][3][6] Keep in a dark place.[7]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1][6]
-
Personal Protection: Wear appropriate personal protective equipment as outlined above.[1][2][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: For solid spills, sweep up and shovel into a suitable, closed container for disposal.[3] Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[1][3]
Disposal Plan
Chemical waste must be disposed of responsibly to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Arrange for disposal as special waste through a licensed disposal company.[2] Disposal should be in accordance with all applicable national and regional regulations.[1][2][6] Do not dispose of it with household waste or allow it to reach the sewage system.
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
Don the required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat inside.
-
Carefully transfer the desired amount of solid this compound from its storage container to the weighing vessel using a clean spatula.
-
Perform this transfer within the chemical fume hood to minimize inhalation risk.
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker with the appropriate volume of solvent and a stir bar on a magnetic stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Start stirring to facilitate dissolution. Gentle heating may be applied if the substance's solubility properties allow and it is safe to do so.
-
Ensure the container is covered to prevent solvent evaporation and contamination.
-
-
Clean-up:
-
Clean the spatula and any other contaminated reusable equipment thoroughly.
-
Dispose of the weighing paper/boat and any other disposable contaminated items in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Workflow for Handling a Spill
The following diagram illustrates the logical steps to take in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








